Safflospermidine A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C34H37N3O6 |
|---|---|
Molecular Weight |
583.7 g/mol |
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-N-[4-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide |
InChI |
InChI=1S/C34H37N3O6/c38-29-13-4-26(5-14-29)10-19-32(41)35-22-1-2-24-37(34(43)21-12-28-8-17-31(40)18-9-28)25-3-23-36-33(42)20-11-27-6-15-30(39)16-7-27/h4-21,38-40H,1-3,22-25H2,(H,35,41)(H,36,42)/b19-10+,20-11+,21-12- |
InChI Key |
PFDVWJCSCYDRMZ-DZPBDQTJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCCCN(CCCNC(=O)/C=C/C2=CC=C(C=C2)O)C(=O)/C=C\C3=CC=C(C=C3)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCCN(CCCNC(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthesis of Safflospermidine A in Safflower: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safflospermidine A, a di-p-coumaroyl spermidine conjugate, is a specialized metabolite found in safflower (Carthamus tinctorius L.). As a member of the burgeoning class of plant polyamine conjugates, it exhibits a range of bioactive properties, drawing significant interest from the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound in safflower. While the complete pathway has not been fully elucidated in Carthamus tinctorius, this document synthesizes current knowledge from related plant species to propose a comprehensive model. It includes detailed descriptions of the constituent pathways, quantitative data from homologous systems, and representative experimental protocols for pathway elucidation.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-stage process that combines two major metabolic pathways: the polyamine biosynthesis pathway, which yields spermidine, and the phenylpropanoid pathway, which produces p-coumaroyl-CoA. These two precursors are subsequently conjugated, likely by a spermidine p-coumaroyltransferase, to form this compound.
Spermidine Biosynthesis
Spermidine is a triamine synthesized from the diamine putrescine. In plants, putrescine can be produced via two alternative routes originating from either arginine or ornithine.
a) Arginine-Dependent Pathway: This pathway involves three enzymatic steps:
-
Arginine Decarboxylase (ADC) converts arginine to agmatine.
-
Agmatine Iminohydrolase (AIH) hydrolyzes agmatine to N-carbamoylputrescine.
-
N-Carbamoylputrescine Amidohydrolase (CPA) converts N-carbamoylputrescine to putrescine.
b) Ornithine-Dependent Pathway: This is a more direct route involving a single enzyme:
-
Ornithine Decarboxylase (ODC) catalyzes the decarboxylation of ornithine to form putrescine.
Once putrescine is synthesized, it is converted to spermidine:
-
Spermidine Synthase (SPDS) transfers an aminopropyl group from S-adenosylmethionine (SAM) to putrescine, yielding spermidine.
p-Coumaroyl-CoA Biosynthesis (Phenylpropanoid Pathway)
p-Coumaroyl-CoA is a central intermediate in the phenylpropanoid pathway, which begins with the amino acid phenylalanine.
-
Phenylalanine Ammonia-Lyase (PAL) deaminates phenylalanine to produce cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H) hydroxylates cinnamic acid to form p-coumaric acid.
-
4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
Final Conjugation Step
The final step in the biosynthesis of this compound is the conjugation of spermidine with two molecules of p-coumaroyl-CoA. This reaction is likely catalyzed by a spermidine p-coumaroyltransferase, which belongs to the BAHD family of acyl-CoA-dependent acyltransferases. While a specific enzyme has not been characterized in safflower, a spermidine dicoumaroyl transferase (SCT) has been identified in Arabidopsis thaliana.[1]
Quantitative Data
The following tables summarize kinetic data for enzymes involved in the proposed biosynthetic pathway. It is important to note that this data is derived from various plant species, as specific data for safflower is limited.
Table 1: Kinetic Parameters of Spermidine Biosynthesis Enzymes
| Enzyme | Substrate | Km | Source Organism | Reference |
| Arginine Decarboxylase (ADC) | Arginine | 0.5 mM | Cucumis sativus | [2] |
| Ornithine Decarboxylase (ODC) | Ornithine | 0.028 mM | Cucumis sativus | [2] |
| Spermidine Synthase (SPDS) | Putrescine | 32.45 µM | Glycine max | [3][4] |
| Spermidine Synthase (SPDS) | Decarboxylated S-adenosylmethionine | 0.43 µM | Glycine max | [3][4] |
Table 2: Kinetic Parameters of p-Coumaroyl-CoA Biosynthesis Enzymes
| Enzyme | Substrate | Km | Source Organism | Reference |
| Phenylalanine Ammonia-Lyase (PAL) | Phenylalanine | 38 µM | Petroselinum crispum | N/A |
| Cinnamate 4-Hydroxylase (C4H) | Cinnamic acid | 1.7 µM | Pisum sativum | N/A |
| 4-Coumarate-CoA Ligase (4CL) | p-Coumaric acid | 22 µM | Glycine max | N/A |
Table 3: Kinetic Parameters of a Representative Spermidine Acyltransferase
| Enzyme | Substrate | Km | kcat | Source Organism | Reference |
| Spermidine Dicoumaroyl Transferase (SCT) | Spermidine | 52.7 ± 8.9 µM | 3.1 ± 0.4 s⁻¹ | Arabidopsis thaliana | [1] |
| Spermidine Dicoumaroyl Transferase (SCT) | p-Coumaroyl-CoA | 20.3 ± 4.2 µM | 3.1 ± 0.4 s⁻¹ | Arabidopsis thaliana | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be employed to elucidate and characterize the biosynthesis pathway of this compound in safflower.
Enzyme Assay for Spermidine Synthase (SPDS)
This protocol is adapted from methods used for soybean SPDS.[3][4]
Principle: The activity of spermidine synthase is determined by measuring the amount of spermidine formed from putrescine and decarboxylated S-adenosylmethionine (dSAM). The product can be quantified by HPLC after derivatization.
Materials:
-
Enzyme extract from safflower tissue
-
Reaction buffer: 100 mM Tris-HCl, pH 8.5
-
Putrescine dihydrochloride
-
Decarboxylated S-adenosylmethionine (dSAM)
-
Dithiothreitol (DTT)
-
Perchloric acid (PCA)
-
Dansyl chloride
-
Proline
-
Benzene
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare the reaction mixture containing 100 mM Tris-HCl (pH 8.5), 1 mM DTT, 0.2 mM putrescine, and 0.1 mM dSAM.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme extract. The total reaction volume is typically 100 µL.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 2% (v/v) PCA.
-
Centrifuge to pellet the precipitated protein.
-
Take a 100 µL aliquot of the supernatant for derivatization.
-
Add 200 µL of saturated sodium carbonate and 200 µL of dansyl chloride solution (10 mg/mL in acetone).
-
Incubate at 60°C for 1 hour in the dark.
-
Add 100 µL of proline solution (100 mg/mL) to remove excess dansyl chloride and incubate for 30 minutes.
-
Extract the dansylated polyamines with 500 µL of benzene.
-
Evaporate the benzene phase to dryness and redissolve the residue in methanol.
-
Analyze the sample by reverse-phase HPLC with fluorescence detection (Excitation: 340 nm, Emission: 510 nm).
Enzyme Assay for Phenylalanine Ammonia-Lyase (PAL)
Principle: PAL activity is measured by spectrophotometrically monitoring the conversion of L-phenylalanine to trans-cinnamic acid at 290 nm.
Materials:
-
Enzyme extract from safflower tissue
-
Reaction buffer: 100 mM Borate buffer, pH 8.8
-
L-phenylalanine
-
Spectrophotometer
Procedure:
-
Prepare a 1 mL reaction mixture containing 100 mM Borate buffer (pH 8.8) and 10 mM L-phenylalanine.
-
Add the enzyme extract to the reaction mixture.
-
Immediately measure the change in absorbance at 290 nm over time at 30°C.
-
Calculate the enzyme activity using the molar extinction coefficient of trans-cinnamic acid (9640 M⁻¹cm⁻¹).
Cloning and Heterologous Expression of a Putative Spermidine p-Coumaroyltransferase
Principle: To identify the gene responsible for the final conjugation step, a candidate gene (e.g., identified through sequence homology to known acyltransferases) is cloned from safflower and expressed in a heterologous host (e.g., E. coli or yeast) to confirm its enzymatic activity.
Materials:
-
Safflower tissue for RNA extraction
-
RNA extraction kit
-
Reverse transcriptase for cDNA synthesis
-
Gene-specific primers with restriction sites
-
PCR reagents
-
Expression vector (e.g., pET vector for E. coli)
-
Restriction enzymes
-
T4 DNA ligase
-
Competent E. coli cells (e.g., BL21(DE3))
-
IPTG for induction
-
Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from safflower tissues where this compound is abundant and synthesize first-strand cDNA.
-
PCR Amplification: Amplify the candidate gene using gene-specific primers.
-
Cloning: Digest the PCR product and the expression vector with the appropriate restriction enzymes and ligate them.
-
Transformation: Transform the ligation product into competent E. coli cells.
-
Expression: Grow a culture of the transformed E. coli and induce protein expression with IPTG.
-
Protein Purification: Lyse the cells and purify the recombinant protein using an appropriate chromatography method.
-
Enzyme Assay: Perform an enzyme assay with the purified protein using spermidine and p-coumaroyl-CoA as substrates. Analyze the reaction products by LC-MS to confirm the formation of this compound.
Conclusion
The biosynthesis of this compound in safflower is proposed to occur through the convergence of the polyamine and phenylpropanoid pathways, culminating in a conjugation step catalyzed by a spermidine p-coumaroyltransferase. While further research is required to identify and characterize the specific enzymes from Carthamus tinctorius, the information presented in this guide provides a robust framework for researchers in the field. The quantitative data and experimental protocols, drawn from well-studied model systems, offer valuable tools for the investigation of this and related biosynthetic pathways. Elucidating the complete pathway will not only advance our fundamental understanding of plant specialized metabolism but also pave the way for biotechnological production of this compound for pharmaceutical and other applications.
References
- 1. A Novel Polyamine Acyltransferase Responsible for the Accumulation of Spermidine Conjugates in Arabidopsis Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Polyamine synthesis in plants: isolation and characterization of spermidine synthase from soybean (Glycine max) axes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safflospermidine A: A Technical Guide to its Natural Occurrence, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safflospermidine A is a naturally occurring polyamine derivative that has garnered significant interest in the scientific community, particularly for its potential applications in dermatology and pharmacology. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, distribution, and methods for the isolation and analysis of this compound. Additionally, it delves into the compound's known mechanism of action, offering valuable insights for researchers and professionals in drug development.
Natural Occurrence and Distribution
This compound, along with its isomer Safflospermidine B, has been primarily identified and isolated from bee pollen. Specific botanical sources confirmed in the literature include:
-
Sunflower (Helianthus annuus L.) bee pollen : This is a well-documented source from which this compound and B have been successfully isolated.[1][2]
-
Mongolian Oak (Quercus mongolica) bee pollen : This has also been identified as a natural source of this compound.
While the presence of this compound in these sources is established, quantitative data on its concentration in raw bee pollen is not extensively reported in the available scientific literature. However, its biological activity, particularly its potent tyrosinase inhibitory effects, has been quantified.
Quantitative Data
The following table summarizes the reported bioactivity of this compound, which serves as an indirect measure of its potential efficacy.
| Compound/Extract | Source Material | Bioactivity Assay | Result (IC50) | Reference |
| This compound | Helianthus annuus L. bee pollen | Mushroom Tyrosinase Inhibition | 13.8 µM | [1] |
| Safflospermidine B | Helianthus annuus L. bee pollen | Mushroom Tyrosinase Inhibition | 31.8 µM | [1] |
| Dichloromethane (DCM) partitioned extract | Helianthus annuus L. bee pollen | Mushroom Tyrosinase Inhibition | 159.4 µg/mL | [1][2] |
| Fraction DCMSBP5 from Silica Gel Chromatography | Helianthus annuus L. bee pollen | Mushroom Tyrosinase Inhibition | 18.8 µg/mL | [1][2] |
| Kojic Acid (Reference Compound) | - | Mushroom Tyrosinase Inhibition | 44.0 µM | [1] |
Experimental Protocols
Extraction and Isolation of this compound from Helianthus annuus L. Bee Pollen
This protocol is based on methodologies described in the scientific literature for the successful isolation of this compound.[1][2]
a. Methanol Extraction:
-
Collect and dry Sunflower bee pollen (SBP).
-
Extract the SBP with methanol (MeOH).
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain the crude methanol extract (CSBP).
b. Solvent Partitioning:
-
Sequentially partition the CSBP with hexane and dichloromethane (DCM).
-
This will yield a hexane-partitioned extract, a DCM-partitioned extract, and a residual methanol extract. This compound is enriched in the DCM fraction.
c. Silica Gel Column Chromatography:
-
Subject the DCM-partitioned extract, which shows the highest tyrosinase inhibitory activity, to silica gel 60 column chromatography.[1][2]
-
Elute the column with a suitable solvent system (e.g., a gradient of dichloromethane and methanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Pool the fractions exhibiting the highest activity.
d. High-Performance Liquid Chromatography (HPLC) Purification:
-
Further purify the most active fraction from the silica gel column using preparative HPLC.
-
Employ a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile and water) to isolate the pure this compound.
-
The chemical structure of the isolated compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1][2]
Mechanism of Action: Inhibition of Melanogenesis
This compound has been shown to be a potent inhibitor of melanogenesis, the process of melanin production. Its mechanism of action involves the downregulation of key enzymes and transcription factors in the melanogenesis signaling pathway.
The synthesis of melanin is primarily regulated by the microphthalmia-associated transcription factor (MITF). MITF controls the expression of crucial melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). Studies have demonstrated that safflospermidines significantly reduce the expression of these genes.
Conclusion
This compound, naturally found in sunflower and Mongolian oak bee pollen, demonstrates significant potential as a tyrosinase inhibitor. The detailed protocols for its extraction and purification provided in this guide offer a solid foundation for researchers to isolate this compound for further investigation. Understanding its mechanism of action through the downregulation of the MITF signaling pathway opens avenues for its application in the development of novel dermatological and cosmetic products for hyperpigmentation disorders. Further research is warranted to quantify the concentration of this compound in various natural sources and to fully elucidate its pharmacological profile.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of Safflospermidine A
This technical guide provides a comprehensive overview of this compound, a natural compound with significant potential as a tyrosinase inhibitor. The document details its physicochemical properties, experimental protocols for its isolation and analysis, and its mechanism of action within relevant biological pathways.
Physicochemical Properties
This compound is a spermidine derivative that has been identified as a potent natural inhibitor of tyrosinase, a key enzyme in melanin synthesis. Its core physicochemical characteristics are summarized below.
Table 1: Summary of Quantitative Data for this compound
| Property | Value | Source |
| Molecular Formula | C₃₄H₃₇N₃O₆ | [1][2] |
| Molecular Weight | 583.7 g/mol | [1][2][3] |
| Exact Mass | 583.26823591 Da | [1] |
| IUPAC Name | (E)-3-(4-hydroxyphenyl)-N-[4-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide | [1] |
| Solubility | Soluble in DMSO | [2] |
| Purity (by HPLC) | ≥98% | [2] |
| In Vitro Antityrosinase Activity (IC₅₀) | 13.8 µM (against mushroom tyrosinase) | [3][4][5] |
| XLogP3-AA | 4.6 | [1] |
| Hydrogen Bond Donor Count | 5 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [6] |
Experimental Protocols
The following sections detail the methodologies for the isolation, purification, and activity assessment of this compound as derived from published research.[4][5][7]
Isolation and Purification of this compound
This compound and its isomer, Safflospermidine B, have been successfully isolated from sunflower bee pollen (Helianthus annuus L.).[4][7] The general workflow involves solvent extraction, partitioning, and chromatographic separation.
Methodology:
-
Extraction: Sunflower bee pollen (SBP) is extracted with methanol (MeOH).
-
Partitioning: The crude methanol extract is dissolved in MeOH and sequentially partitioned with equal volumes of hexane and then dichloromethane (DCM). The DCM-partitioned extract (DCMSBP), which shows the highest tyrosinase inhibitory activity, is collected for further fractionation.[5][7]
-
Silica Gel Column Chromatography (SGCC): The dried DCMSBP extract is subjected to silica gel 60 column chromatography. The column is eluted with a gradient of DCM and MeOH. Fractions are collected and monitored by one-dimensional thin-layer chromatography (1D-TLC).[7] Fractions exhibiting similar profiles are pooled. The most active fraction (designated DCMSBP5 in the cited literature) is concentrated for final purification.[4][7]
-
High-Performance Liquid Chromatography (HPLC): The most potent fraction from SGCC is further purified by HPLC to yield pure this compound.[4][5] The chemical structure is ultimately confirmed using Nuclear Magnetic Resonance (NMR) analysis.[4][7][8]
In Vitro Antityrosinase Activity Assay
The inhibitory effect of this compound on tyrosinase activity is commonly evaluated using mushroom tyrosinase.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, mushroom tyrosinase, and the test compound (this compound) at various concentrations.
-
Initiation: The reaction is initiated by adding L-tyrosine as the substrate.
-
Incubation: The mixture is incubated at a controlled temperature.
-
Measurement: The formation of dopachrome is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (typically around 475-492 nm).
-
Calculation: The percentage of tyrosinase inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined from a dose-response curve.[4][5] Kojic acid is often used as a positive control.[5][7]
Biological Activity and Signaling Pathway
This compound functions as a melanin inhibitor by targeting the melanogenesis pathway.[9] Melanogenesis is the process of melanin production, which is primarily regulated by the enzyme tyrosinase (TYR) and tyrosinase-related proteins (TRP-1 and TRP-2).[9][10]
Mechanism of Action: Exposure to stimuli such as UV radiation triggers the secretion of α-melanocyte-stimulating hormone (α-MSH).[9] This hormone binds to the melanocortin 1 receptor (MC1R) on melanocytes, activating a downstream signaling cascade.[10] This cascade elevates intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the CREB transcription factor, leading to increased expression of the Microphthalmia-associated Transcription Factor (MITF).[10] MITF is the master regulator that promotes the transcription of key melanogenic enzymes: TYR, TRP-1, and TRP-2.[9]
This compound exerts its inhibitory effect by significantly downregulating the gene expression of TYR, TRP-1, and TRP-2.[9] By reducing the transcription of these essential enzymes, it effectively decreases melanin synthesis.[9][11]
Conclusion
This compound is a well-characterized natural product with potent and specific biological activity. With a high inhibitory capacity against tyrosinase and a defined mechanism of action at the genetic level, it represents a promising candidate for applications in pharmaceuticals and cosmetics for managing hyperpigmentation disorders.[9][11] The detailed protocols and established physicochemical properties provide a solid foundation for further research and development.
References
- 1. This compound | C34H37N3O6 | CID 102114080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound supplier | CAS N/A | AOBIOUS [aobious.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Safflospermidines from the bee pollen of Helianthus annuus L. exhibit a higher in vitro antityrosinase activity than kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safflospermidine B | C34H37N3O6 | CID 168013555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Safflospermidines from the bee pollen of Helianthus annuus L. exhibit a higher in vitro antityrosinase activity than kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Pathways in Melanogenesis [mdpi.com]
- 11. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
Safflospermidine A: A Technical Guide to its Tyronsinase Inhibitory Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Safflospermidine A, a potent natural tyrosinase inhibitor. It details the compound's chemical identity, its significant inhibitory effects on melanin production, and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of dermatology, cosmetology, and drug discovery.
Chemical Identity
This compound is a naturally occurring compound that has garnered attention for its significant biological activity.
| Identifier | Value |
| CAS Number | 1111082-13-3 |
| IUPAC Name | (E)-3-(4-hydroxyphenyl)-N-[4-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide |
| Molecular Formula | C₃₄H₃₇N₃O₆ |
Biological Activity: Tyrosinase Inhibition
This compound has been identified as a powerful inhibitor of tyrosinase, the key enzyme responsible for melanin synthesis. Its efficacy has been demonstrated in both enzymatic and cellular assays, showing promise for applications in the management of hyperpigmentation.
In Vitro Tyrosinase Inhibition
This compound exhibits strong inhibitory activity against mushroom tyrosinase. Comparative studies have shown it to be more potent than kojic acid, a commonly used tyrosinase inhibitor.
| Compound | IC₅₀ (µM) |
| This compound | 13.8 |
| Safflospermidine B | 31.8 |
| Kojic Acid | 44.0 |
Cellular Anti-Melanogenesis Activity
In cellular models using B16F10 murine melanoma cells, a mixture of this compound and B has been shown to significantly reduce melanin content and intracellular tyrosinase activity. These effects are achieved without inducing cytotoxicity.
| Treatment (at 62.5 µg/mL) | Intracellular Melanin Content Reduction | Intracellular Tyrosinase Activity Reduction |
| Safflospermidines (A & B) | 21.78 ± 4.01% | 25.71 ± 3.08% |
Furthermore, treatment with safflospermidines led to a noticeable reduction in the dendritic structures of melanoma cells, which is associated with a decrease in extracellular melanin levels.
Molecular Mechanism of Action
The anti-melanogenic effect of this compound is attributed to its ability to downregulate the expression of key genes involved in the melanin synthesis pathway.
At a concentration of 62.5 µg/mL, a mixture of safflospermidines significantly reduced the mRNA expression levels of the following genes in B16F10 cells:
-
Tyrosinase (TYR): Reduced by 22.21 ± 3.82%
-
Tyrosinase-Related Protein 1 (TRP-1): Reduced by 33.03 ± 6.80%
-
Tyrosinase-Related Protein 2 (TRP-2): Reduced by 23.26 ± 7.79%
This demonstrates that this compound exerts its inhibitory effects at the transcriptional level, leading to a decrease in the production of essential melanogenic enzymes.
Preliminary Biological Activity of Safflospermidine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Safflospermidine A, a polyamine derivative isolated from sources such as sunflower bee pollen, has emerged as a compound of interest for its notable biological activities. Preliminary research has predominantly focused on its potent anti-melanogenesis properties, positioning it as a potential candidate for applications in dermatology and cosmetology. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, detailing the quantitative data from key studies, the experimental protocols utilized, and the elucidated mechanisms of action through signaling pathways.
Introduction
Melanin synthesis, or melanogenesis, is a critical physiological process for photoprotection against ultraviolet radiation. However, its overproduction can lead to hyperpigmentation disorders. The search for effective and safe inhibitors of melanogenesis is a significant focus in pharmaceutical and cosmetic research. This compound has been identified as a promising natural compound with significant inhibitory effects on melanin production. This document synthesizes the available preliminary data on its biological activity.
Quantitative Data on Biological Activity
The primary reported biological activity of this compound is the inhibition of melanogenesis. The following tables summarize the key quantitative findings from in vitro and cellular studies.
Table 1: In Vitro Tyrosinase Inhibition
| Compound | Target | IC₅₀ (μM) | Positive Control | IC₅₀ of Control (μM) | Reference |
| This compound | Mushroom Tyrosinase | 13.8 | Kojic Acid | 44.0 | [1][2] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Anti-Melanogenesis Activity in B16F10 Murine Melanoma Cells
| Treatment (Safflospermidines*) | Concentration (µg/mL) | Intracellular Melanin Content Reduction (%) | Cellular Tyrosinase Activity Reduction (%) | Reference |
| Safflospermidines | 62.5 | 21.78 ± 4.01 | 25.71 ± 3.08 | [3] |
*Note: These experiments were conducted using a mixture of this compound and B.
Table 3: Gene Expression Regulation in B16F10 Cells
| Treatment (Safflospermidines*) | Concentration (µg/mL) | TYR Gene Expression Reduction (%) | TRP-1 Gene Expression Reduction (%) | TRP-2 Gene Expression Reduction (%) | Reference |
| Safflospermidines | 62.5 | 22.21 ± 3.82 | 33.03 ± 6.80 | 23.26 ± 7.79 | [3] |
*Note: These experiments were conducted using a mixture of this compound and B. TYR, TRP-1, and TRP-2 are key genes in the melanogenesis pathway.
Mechanism of Action: Anti-Melanogenesis Pathway
This compound exerts its anti-melanogenesis effects through a dual mechanism: direct inhibition of the tyrosinase enzyme and downregulation of the expression of key melanogenesis-related genes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.
In Vitro Mushroom Tyrosinase Inhibition Assay
This assay evaluates the direct inhibitory effect of a compound on tyrosinase activity.
Methodology:
-
Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and various concentrations of this compound in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Reaction Mixture: In a 96-well plate, add the tyrosinase solution to wells containing different concentrations of this compound or the positive control (e.g., Kojic Acid).
-
Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a short period (e.g., 10 minutes).
-
Initiate Reaction: Add the L-DOPA solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at the same temperature for a defined time (e.g., 20 minutes).
-
Measurement: Measure the absorbance of the resulting dopachrome at a specific wavelength (e.g., 475 nm) using a microplate reader.
-
Calculation: The percentage of tyrosinase inhibition is calculated, and the IC₅₀ value is determined from a dose-response curve.
Cellular Melanin Content Assay
This assay quantifies the amount of melanin produced by melanoma cells after treatment with the test compound.
Methodology:
-
Cell Culture: Culture B16F10 murine melanoma cells in a suitable medium until they reach a desired confluency.
-
Treatment: Treat the cells with various concentrations of Safflospermidines and a melanogenesis stimulator (e.g., α-melanocyte-stimulating hormone, α-MSH) for a specified period (e.g., 72 hours).
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a lysis buffer (e.g., 1N NaOH).
-
Melanin Solubilization: Heat the cell lysates (e.g., at 80°C for 1 hour) to solubilize the melanin.
-
Measurement: Measure the absorbance of the solubilized melanin at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Normalization: Normalize the melanin content to the total protein concentration of each sample.
-
Analysis: Express the melanin content as a percentage relative to the untreated control group.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to measure the expression levels of specific genes involved in melanogenesis.
Methodology:
-
RNA Isolation: Extract total RNA from the treated and untreated B16F10 cells using a suitable RNA isolation kit.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers for the target genes (TYR, TRP-1, TRP-2), and a housekeeping gene (for normalization, e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, often using the comparative Ct (ΔΔCt) method.
Other Biological Activities
While the primary focus of research on this compound has been on its anti-melanogenesis activity, some studies have investigated other potential biological effects. A study evaluating a fraction containing both this compound and B reported no significant antioxidant activity.[1][2] Further research is needed to explore other potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Conclusion and Future Directions
The preliminary biological data for this compound strongly indicate its potential as an effective agent for modulating skin pigmentation. Its dual-action mechanism, involving both direct enzyme inhibition and genetic downregulation, makes it a compelling candidate for further development in the cosmetic and pharmaceutical industries.
Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and the tyrosinase enzyme.
-
Conducting more extensive in vivo studies to confirm its efficacy and safety in mammalian models.
-
Investigating its potential synergistic effects with other depigmenting agents.
-
Exploring a broader range of potential biological activities beyond melanogenesis.
This technical guide provides a foundational understanding of the preliminary biological activity of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Safflospermidines from the bee pollen of Helianthus annuus L. exhibit a higher in vitro antityrosinase activity than kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Safflospermidine A and In Silico Target Prediction
An In-Depth Technical Guide to the In Silico Prediction of Safflospermidine A Targets
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational methodologies for identifying and characterizing the protein targets of this compound, a natural compound with demonstrated biological activity. By integrating established in vitro data with a structured in silico workflow, this document outlines a robust strategy for elucidating its mechanism of action and exploring its polypharmacological potential.
This compound is a spermidine derivative isolated from sources such as sunflower bee pollen.[1][2] Experimental studies have identified it as a potent natural inhibitor of tyrosinase, a key enzyme in melanin synthesis.[1][2][3][4][5] This established activity makes it a compound of interest for applications in dermatology and cosmetics.
Computational, or in silico, methods have become indispensable in modern drug discovery for their ability to rapidly screen vast biological and chemical spaces, predict compound-protein interactions, and elucidate mechanisms of action, thereby saving significant time and resources.[6][7] These approaches are broadly categorized into ligand-based and structure-based methods. Ligand-based methods leverage the principle that molecules with similar structures often exhibit similar biological activities, while structure-based methods, such as molecular docking, simulate the binding of a ligand to the three-dimensional structure of a protein target.[8]
This guide will first summarize the known experimental data for this compound's interaction with tyrosinase and then propose a detailed in silico workflow to identify other potential protein targets, providing a deeper understanding of its biological effects.
Known Target and Bioactivity of this compound
The primary experimentally validated target of this compound is tyrosinase (TYR). Its inhibitory activity has been quantified in several studies, demonstrating its potential as a skin-whitening agent by controlling melanin production.[1][2]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) and effects of this compound and related compounds on tyrosinase activity and melanin synthesis.
| Compound/Mixture | Assay Type | Target/Cell Line | IC50 / Effect | Reference Compound |
| This compound | In vitro mushroom tyrosinase inhibition | Mushroom Tyrosinase | 13.8 µM | Kojic Acid (44.0 µM)[4][5] |
| Safflospermidine B | In vitro mushroom tyrosinase inhibition | Mushroom Tyrosinase | 31.8 µM | Kojic Acid (44.0 µM)[4][5] |
| Safflospermidines (A+B mixture) | Cellular tyrosinase activity | B16F10 murine melanoma cells | 25.71% inhibition at 62.5 µg/mL | Kojic Acid (69.00% inhibition at 250 µg/mL)[1][2] |
| Safflospermidines (A+B mixture) | Intracellular melanin content | B16F10 murine melanoma cells | 21.78% reduction at 62.5 µg/mL | - |
| Safflospermidines (A+B mixture) | Gene expression (TYR, TRP-1, TRP-2) | B16F10 murine melanoma cells | Downregulation of all three genes | Kojic Acid (downregulation)[1] |
| Safflospermidines (A+B mixture) | In vivo melanogenesis | Zebrafish embryos | 28.43% reduction at 15.63 µg/mL | Phenylthiourea (53.20% reduction)[9] |
Proposed In Silico Workflow for Novel Target Identification
To expand our understanding of this compound's biological role beyond tyrosinase inhibition, a systematic in silico target prediction workflow is proposed. This multi-pronged approach increases the probability of identifying high-confidence off-targets.
References
- 1. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos | PLOS One [journals.plos.org]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Safflospermidines from the bee pollen of Helianthus annuus L. exhibit a higher in vitro antityrosinase activity than kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]
- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Characterization of Safflospermidine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for Safflospermidine A, a novel spermidine derivative. The information enclosed is intended to serve as a core reference for researchers engaged in natural product chemistry, pharmacology, and drug development.
Introduction
This compound, with the chemical formula C₃₄H₃₇N₃O₆ and a molecular weight of 583.7 g/mol , is a tri-p-coumaroyl spermidine derivative.[1] Its chemical structure has been identified as N¹,N¹⁰-(E)-N⁵-(Z)-tri-p-coumaroyl spermidine. The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). This guide presents a detailed summary of the reported spectroscopic data and the experimental protocols employed for its characterization.
Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data and the High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data for this compound.
¹H NMR Spectroscopic Data
Table 1: ¹H NMR (500 MHz, Methanol-d₄) Spectroscopic Data for this compound.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.42 | m | 7H |
| 7.20 | m | 1H |
| 6.78 | m | 4H |
| 6.71 | m | 2H |
| 6.58 | m | 1H |
| 6.38 | m | 2H |
| 5.93/5.81 | m | 1H |
| 3.10–3.60 | m | 8H |
| 1.30–1.95 | m | 6H |
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR (126 MHz, Methanol-d₄) Spectroscopic Data for this compound.[1]
| Chemical Shift (δ, ppm) |
| 172.04 |
| 170.59 |
| 169.33 |
| 160.70 |
| 159.40 |
| 141.86 |
| 137.78 |
| 134.90 |
| 132.18 |
| 131.20 |
| 130.59 |
| 128.20 |
| 127.63 |
| 121.77 |
| 120.96 |
| 118.40 |
| 116.77 |
| 116.40 |
| 116.03 |
| 47.78 |
| 46.02 |
| 44.08 |
| 40.05 |
| 39.87 |
| 38.26 |
| 37.89 |
| 37.74 |
| 29.77 |
| 28.35 |
| 27.91 |
| 27.31 |
| 27.01 |
| 25.78 |
| 25.69 |
Mass Spectrometry Data
Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data for this compound.[1]
| Ion | Calculated m/z | Found m/z |
| [M+Na]⁺ | 606.2524 | 606.2522 |
Experimental Protocols
The following sections detail the methodologies used for the isolation and spectroscopic characterization of this compound.
Isolation of this compound
This compound was isolated from the florets of Carthamus tinctorius L.[2] or the bee pollen of Helianthus annuus L.[1][3] The general procedure involved the following steps:
-
Extraction: The dried plant material was extracted with methanol.
-
Partitioning: The crude methanol extract was sequentially partitioned with solvents of increasing polarity, such as hexane and dichloromethane (DCM).
-
Column Chromatography: The active fraction (typically the DCM fraction) was subjected to silica gel 60 column chromatography. Elution was performed with a gradient of DCM and methanol.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound were further purified by preparative HPLC to yield the pure compound.
Spectroscopic Analysis
¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer using deuterated methanol (Methanol-d₄) as the solvent.[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.
HR-ESI-MS analysis was performed to determine the accurate mass and molecular formula of this compound. The analysis was conducted in positive ion mode, and the mass-to-charge ratio (m/z) for the sodium adduct ion ([M+Na]⁺) was measured.[1]
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Safflospermidine A from Safflower Florets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safflospermidine A is a spermidine alkaloid that, along with its isomers, has been isolated from the florets of safflower (Carthamus tinctorius L.).[1][2] These compounds are of increasing interest to the pharmaceutical and cosmetic industries due to their potential biological activities. Research has indicated that safflospermidines may act as tyrosinase inhibitors, thereby affecting melanogenesis, and some related coumaroylspermidines from safflower have been shown to inhibit the serotonin transporter.[3]
This document provides a detailed protocol for the extraction and purification of this compound and related compounds from safflower florets, methods for quantification, and an overview of their potential biological signaling pathways. It is important to note that this compound is found in the florets (petals) of the safflower plant, not the seeds.
Experimental Protocols
Materials and Equipment
-
Plant Material: Dried florets of Carthamus tinctorius L.
-
Solvents: Methanol (MeOH), 75% Ethanol (EtOH), Chloroform (CHCl₃), Water (H₂O) - all HPLC grade.
-
Chromatography:
-
Silica gel for column chromatography.
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
Eclipse XDB-C18 column (4.6 mm × 250 mm, 5 µm) or equivalent.
-
High-Speed Counter-Current Chromatography (HSCCC) system (optional, for high-purity separation).
-
-
General Laboratory Equipment: Rotary evaporator, glassware, centrifuge, filtration apparatus, ultrasonic bath.
Extraction of Crude Coumaroylspermidine Extract
This protocol is adapted from a method used for extracting coumaroylspermidine compounds from safflower residues.[4]
-
Maceration and Reflux Extraction:
-
Take a known quantity of dried safflower florets.
-
Macerate the florets in 35 times their volume of methanol.
-
Perform heating reflux extraction for 2 hours.
-
Repeat the extraction process three times.
-
-
Concentration:
-
Combine the methanol extracts from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract. The total extraction rate of four major spermine compounds using this method has been reported to be approximately 2.894 ± 0.011 mg/g of safflower residue.[4]
-
Purification of this compound and its Isomers
Further purification is required to isolate this compound from the crude extract. This can be achieved through a combination of column chromatography techniques.
2.3.1. Silica Gel Column Chromatography
-
Column Preparation: Pack a silica gel column with an appropriate solvent system (e.g., a gradient of chloroform and methanol).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise or gradient solvent system, increasing the polarity with methanol.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or HPLC analysis.
-
Pooling and Concentration: Combine fractions containing the compounds of interest and concentrate them using a rotary evaporator.
2.3.2. High-Speed Counter-Current Chromatography (HSCCC) for High-Purity Isomer Separation (Optional)
For obtaining high-purity isomers of coumaroylspermidine, HSCCC is an effective technique.
-
Two-Phase Solvent System: A recommended solvent system is composed of chloroform-methanol-water (1:1:1, v/v/v).
-
Operation: Use the upper phase as the mobile phase for the HSCCC separation.
-
Analysis: The purity of the isolated compounds can be determined by HPLC.
Quantification by HPLC-DAD
A validated HPLC-DAD method has been established for the simultaneous determination of four major coumaroylspermidine isomers in Carthamus tinctorius.[5]
-
Chromatographic Conditions:
-
Column: Eclipse XDB-C18 (4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 47% methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelengths: 270 nm, 280 nm, 290 nm, and 300 nm.
-
Data Presentation
The following tables summarize the quantitative data for the analysis of coumaroylspermidine compounds from safflower.
Table 1: Linearity Ranges for Coumaroylspermidine Isomers by HPLC-DAD [5]
| Compound | Linearity Range (g/L) | Correlation Coefficient (r) |
| N¹, N⁵, N¹⁰-(Z)-tri-p-coumaroylspermidine | 0.0021 - 0.0416 | 0.9995 |
| N¹, N⁵-(Z)-N¹⁰-(E)-tri-p-coumaroylspermidine | 0.0026 - 0.0512 | 0.9997 |
| N¹(E)-N⁵-(Z)-N¹⁰-(E)-tri-p-coumaroylspermidine | 0.0027 - 0.0540 | 0.9998 |
| N¹, N⁵, N¹⁰-(E)-tri-p-coumaroylspermidine | 0.0050 - 0.1004 | 0.9998 |
Table 2: Recovery Rates for Coumaroylspermidine Isomers by HPLC-DAD [5]
| Compound | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| N¹, N⁵, N¹⁰-(Z)-tri-p-coumaroylspermidine | 98.61 - 100.9 | 2.3 - 3.0 |
| N¹, N⁵-(Z)-N¹⁰-(E)-tri-p-coumaroylspermidine | 98.61 - 100.9 | 2.3 - 3.0 |
| N¹(E)-N⁵-(Z)-N¹⁰-(E)-tri-p-coumaroylspermidine | 98.61 - 100.9 | 2.3 - 3.0 |
| N¹, N⁵, N¹⁰-(E)-tri-p-coumaroylspermidine | 98.61 - 100.9 | 2.3 - 3.0 |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway: Inhibition of Melanogenesis
Caption: this compound inhibits melanin synthesis via MITF downregulation.
Signaling Pathway: Serotonin Transporter Inhibition
Caption: Coumaroylspermidines from safflower can inhibit serotonin reuptake.
References
- 1. New spermidines from the florets of Carthamus tinctorius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Carthamus tinctorius L.: a comprehensive review of its ethnomedicine, phytochemistry, pharmacology, and clinical applications [frontiersin.org]
- 5. [Simultaneous determination of four coumaroylspermidine constituents in Carthamus tinctorius by HPLC-DAD] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Safflospermidine A in Biological Matrices using HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective HPLC-MS/MS method for the quantification of Safflospermidine A, a spermine alkaloid, in biological samples. The protocol provides a comprehensive workflow, including sample preparation, liquid chromatographic separation, and mass spectrometric detection. The method is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this compound for pharmacokinetic, metabolism, and biomarker studies.
Introduction
This compound is a polyamine alkaloid with potential pharmacological activities. Accurate quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for elucidating its mechanism of action. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers high sensitivity and specificity, making it the ideal analytical technique for this purpose. This document provides a detailed protocol for the extraction and quantification of this compound.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol outlines a liquid-liquid extraction (LLE) procedure suitable for plasma and tissue homogenates.
Materials:
-
Biological matrix (e.g., plasma, tissue homogenate)
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., a structurally similar stable isotope-labeled compound)
-
Protein precipitation solvent: Acetonitrile with 0.1% formic acid
-
Extraction solvent: Diethyl ether or a mixture of diethyl ether and ethyl acetate (1:1, v/v)[1]
-
Reconstitution solvent: 50:50 (v/v) methanol:water with 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of cold protein precipitation solvent (acetonitrile with 0.1% formic acid).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Add 800 µL of the extraction solvent.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 x g for 5 minutes to facilitate phase separation.
-
Carefully transfer the upper organic layer to a clean tube.[2]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.[2]
-
Vortex for 30 seconds.
-
Transfer the solution to an HPLC vial for analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system capable of binary gradient elution
-
Autosampler
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size)[2] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start at 5% B, linear gradient to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 5 minutes. |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 - 4.5 kV[3] |
| Source Temperature | 150°C |
| Desolvation Temp. | 400 - 550°C[4][5] |
| Sheath Gas Flow | 30 - 45 arbitrary units[2][4] |
| Auxiliary Gas Flow | 5 - 10 arbitrary units[3] |
| Collision Gas | Argon |
MRM Transitions: Note: The specific m/z values for precursor and product ions for this compound and the internal standard need to be determined by direct infusion of the pure compounds into the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Data Presentation
The following tables summarize the expected quantitative performance of the method. These values are based on typical performance for similar analytes and should be established during method validation.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | ≥ 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%Bias) |
| This compound | LLOQ | 1 | < 20 | ± 20 |
| This compound | Low | 3 | < 15 | ± 15 |
| This compound | Mid | 100 | < 15 | ± 15 |
| This compound | High | 800 | < 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | Low | 3 | 85 - 115 | 85 - 115 |
| This compound | High | 800 | 85 - 115 | 85 - 115 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of method development and application.
Conclusion
The HPLC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in biological matrices. The detailed sample preparation protocol and optimized instrument parameters are designed to achieve high sensitivity, selectivity, and accuracy. This application note serves as a comprehensive guide for researchers in the fields of pharmacology and drug development. Method validation according to regulatory guidelines is recommended before application to routine analysis.
References
- 1. Development and Validation of an HPLC-MS/MS Method for the Early Diagnosis of Aspergillosis | PLOS One [journals.plos.org]
- 2. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of the HPLC–MS/MS method and its application to the pharmacokinetic study for the Mongolian drug Sendeng-4 in rat blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Total Synthesis of Safflospermidine A and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safflospermidine A is a polyamine alkaloid first isolated from the florets of safflower (Carthamus tinctorius L.).[1] Structurally, it is a conjugate of spermidine and two caffeic acid units. Polyamines and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. This compound, along with its isomer Safflospermidine B, has demonstrated notable tyrosinase inhibitory activity, suggesting its potential as a depigmenting agent for applications in cosmetics and therapeutics for hyperpigmentation disorders.
These application notes provide a comprehensive overview of a proposed total synthesis for this compound and a general method for the synthesis of its analogs. The protocols are designed to be detailed and reproducible for researchers in organic synthesis and medicinal chemistry.
Proposed Total Synthesis of this compound
The total synthesis of this compound can be achieved through a convergent approach involving the selective acylation of the primary amines of spermidine with a protected caffeic acid derivative, followed by deprotection. The key challenge lies in the selective acylation of the terminal primary amino groups over the internal secondary amine of the spermidine backbone. A common strategy to achieve this is to utilize a protection/deprotection sequence for the secondary amine.
Overall Synthetic Scheme
Figure 1. Proposed synthetic pathway for this compound.
Experimental Protocols
1. Protection of Spermidine: Synthesis of N⁴-Boc-spermidine
This protocol describes the selective protection of the secondary amine of spermidine using di-tert-butyl dicarbonate (Boc₂O).
-
Materials:
-
Spermidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve spermidine (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (2.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (1.1 eq) in DCM to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield N⁴-Boc-spermidine.
-
2. Protection and Activation of Caffeic Acid
This protocol involves the protection of the catechol hydroxyl groups of caffeic acid by acetylation, followed by activation of the carboxylic acid for amide coupling.
-
Materials:
-
Caffeic acid
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Protection:
-
Suspend caffeic acid (1.0 eq) in pyridine in a round-bottom flask.
-
Add acetic anhydride (2.5 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give di-O-acetylcaffeic acid.
-
-
Activation:
-
Dissolve di-O-acetylcaffeic acid (2.2 eq) in anhydrous DMF.
-
Add HOBt (2.4 eq) and EDC (2.4 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to generate the activated HOBt ester. This solution is used directly in the next step.
-
-
3. Coupling and Deprotection: Synthesis of this compound
This protocol describes the coupling of N⁴-Boc-spermidine with the activated caffeic acid derivative, followed by the removal of all protecting groups.
-
Materials:
-
N⁴-Boc-spermidine
-
Activated di-O-acetylcaffeic acid solution in DMF
-
Triethylamine (Et₃N)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (MeOH) for purification
-
-
Procedure:
-
Coupling:
-
To the solution of activated di-O-acetylcaffeic acid, add a solution of N⁴-Boc-spermidine (1.0 eq) in DMF and triethylamine (2.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude protected this compound.
-
-
Deprotection:
-
Dissolve the crude protected product in a mixture of DCM and TFA (1:1 v/v).
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in methanol and purify by preparative reverse-phase HPLC to yield this compound.
-
-
Characterization of this compound
While a full experimental dataset from a total synthesis is not yet published, the following data is based on the isolated natural product.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₂₅H₃₁N₃O₆ |
| Molecular Weight | 469.5 g/mol [2] |
| Appearance | White powder[3] |
| ¹H NMR (DMSO-d₆, δ ppm) | Data not available in snippets |
| ¹³C NMR (DMSO-d₆, δ ppm) | Data not available in snippets |
| Mass Spectrometry | m/z [M+H]⁺ found[3] |
Synthesis of this compound Analogs
The synthetic route described for this compound can be readily adapted to produce a variety of analogs by substituting caffeic acid with other substituted cinnamic acids. This allows for the exploration of structure-activity relationships (SAR).
General Synthetic Scheme for Analogs
Figure 2. General scheme for the synthesis of this compound analogs.
A library of analogs can be synthesized by varying the substituents on the phenyl ring of the cinnamic acid moiety.
Table 2: Proposed Cinnamic Acid Derivatives for Analog Synthesis
| Cinnamic Acid Derivative | R¹ | R² | R³ | Potential Biological Activity Target |
| p-Coumaric acid | H | OH | H | Tyrosinase Inhibition, Antioxidant |
| Ferulic acid | OCH₃ | OH | H | Antioxidant, Anti-inflammatory |
| Sinapic acid | OCH₃ | OH | OCH₃ | Antioxidant, UV protection |
| Cinnamic acid | H | H | H | General Scaffold |
| 3,4-Dimethoxycinnamic acid | OCH₃ | OCH₃ | H | Increased Lipophilicity |
Biological Activity and Assays
This compound has been identified as a tyrosinase inhibitor. Synthetic analogs should be evaluated for their potential to inhibit this enzyme, as well as for other related biological activities.
Table 3: Biological Activity of this compound
| Compound | Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| This compound | Mushroom Tyrosinase Inhibition | Specific value not available in snippets | Kojic Acid | ~10-50[4][5] |
Experimental Protocols for Biological Assays
1. Mushroom Tyrosinase Inhibition Assay
This assay is a standard colorimetric method to screen for tyrosinase inhibitors.
-
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product that can be measured spectrophotometrically at 475 nm. Inhibitors will reduce the rate of dopachrome formation.
-
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
Phosphate buffer (pH 6.8)
-
Test compounds (this compound and analogs) dissolved in DMSO
-
Kojic acid (positive control)
-
96-well microplate reader
-
-
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of mushroom tyrosinase solution, and 20 µL of the test compound solution at various concentrations.
-
Pre-incubate the mixture at 25 °C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cellular Tyrosinase Activity and Melanin Content Assay in B16F10 Melanoma Cells
This cell-based assay provides a more physiologically relevant assessment of the anti-melanogenic activity of the synthesized compounds.
-
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin
-
α-Melanocyte-stimulating hormone (α-MSH)
-
Test compounds
-
L-DOPA
-
NaOH
-
Cell lysis buffer
-
BCA protein assay kit
-
-
Procedure:
-
Cell Culture and Treatment:
-
Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds in the presence of α-MSH (to stimulate melanin production) for 48-72 hours.
-
-
Melanin Content Assay:
-
Harvest the cells and lyse them with NaOH.
-
Measure the absorbance of the lysate at 405 nm to quantify the melanin content.
-
Normalize the melanin content to the total protein concentration determined by a BCA assay.
-
-
Cellular Tyrosinase Activity Assay:
-
Harvest the cells and lyse them with a suitable lysis buffer.
-
Incubate the cell lysate with L-DOPA.
-
Measure the rate of dopachrome formation at 475 nm.
-
Normalize the tyrosinase activity to the total protein concentration.
-
-
Signaling Pathway
The primary mechanism of action for this compound and its analogs as depigmenting agents is through the inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.
Figure 3. Inhibition of the melanogenesis pathway by this compound.
Conclusion
The provided application notes and protocols outline a feasible synthetic route for the total synthesis of this compound and a general strategy for the preparation of its analogs. The detailed experimental procedures for synthesis and biological evaluation will enable researchers to synthesize these compounds and investigate their potential as tyrosinase inhibitors for applications in dermatology and cosmetology. Further research is warranted to fully elucidate the structure-activity relationship of this compound analogs and to explore their in vivo efficacy and safety.
References
- 1. New spermidines from the florets of Carthamus tinctorius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dicaffeoylspermidine | C25H31N3O6 | CID 102138255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
Application Notes and Protocols for Studying Safflospermidine A Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing relevant animal models to investigate the efficacy of Safflospermidine A, a natural compound with significant potential in dermatology and cosmetics. The primary established bioactivity of this compound is the inhibition of melanogenesis through tyrosinase suppression.[1][2][3] The protocols detailed below are designed for reproducibility and are aimed at researchers in drug discovery and development.
Introduction to this compound
This compound, along with its isomer Safflospermidine B, is a spermidine derivative isolated from sunflower (Helianthus annuus L.) bee pollen.[2][3] It has demonstrated potent in vitro inhibitory activity against mushroom tyrosinase, exceeding that of the commonly used skin-lightening agent, kojic acid.[1][3] Studies have shown that it can reduce melanin content and tyrosinase activity in B16F10 murine melanoma cells and decrease pigmentation in zebrafish embryos, suggesting its potential as a treatment for hyperpigmentation disorders.[2][4] The mechanism of action involves the downregulation of key melanogenesis-related genes, including Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP-1), and TRP-2.[2][4]
Recommended Animal Models
Based on current research, two primary animal models are recommended for evaluating the efficacy of this compound:
-
Zebrafish (Danio rerio) Embryo Model: An excellent in vivo model for rapid screening of toxicity and efficacy. Its transparent embryos allow for easy visualization of pigmentation changes.
-
Mouse (Mus musculus) Model with B16F10 Melanoma Cells: This model is suitable for more detailed in vivo studies on anti-melanogenesis and can be adapted for topical application studies to assess dermatological effects.
Data Presentation: Summary of Quantitative Data
The following tables summarize the key quantitative findings from existing literature on this compound's efficacy.
Table 1: In Vitro Tyrosinase Inhibition
| Compound/Fraction | IC50 (μg/mL) | IC50 (μM) |
| This compound | - | 13.8 |
| Safflospermidine B | - | 31.8 |
| Kojic Acid | - | 44.0 |
| DCMSBP5 fraction | 18.8 | - |
Data sourced from Chancha et al., 2020.[1]
Table 2: Efficacy in B16F10 Murine Melanoma Cells
| Treatment | Concentration | Intracellular Melanin Reduction (%) | TYR Activity Inhibition (%) |
| Safflospermidines | 62.5 µg/mL | 21.78 ± 4.01 | 25.71 ± 3.08 |
| Safflospermidines | 125 µg/mL | 16.61 ± 3.29 | 9.38 ± 3.42 |
| Safflospermidines | 250 µg/mL | 25.94 ± 2.67 | - |
| Safflospermidines | 500 µg/mL | 22.70 ± 8.55 | - |
| Kojic Acid | 250 µg/mL | Significant Reduction | 69.00 ± 4.30 |
Data sourced from Chancha et al., 2025.[2][4]
Table 3: Gene Expression Downregulation in B16F10 Cells by Safflospermidines (62.5 µg/mL)
| Gene | Expression Reduction (%) |
| TYR | 22.21 ± 3.82 |
| TRP-1 | 33.03 ± 6.80 |
| TRP-2 | 23.26 ± 7.79 |
Data sourced from Chancha et al., 2025.[4]
Table 4: In Vivo Efficacy in Zebrafish Embryos
| Treatment | Concentration | Melanin Production Reduction (%) |
| Safflospermidines | 15.63 µg/mL | 28.43 ± 9.17 |
| Phenylthiourea (PTU) | 0.0015% (v/v) | 53.20 ± 3.75 |
Data sourced from Chancha et al., 2025.[2][4]
Experimental Protocols
Protocol 1: Zebrafish Embryo Pigmentation Assay
This protocol is designed to assess the anti-melanogenesis effect and toxicity of this compound in a whole-organism model.
Materials:
-
Wild-type zebrafish embryos
-
This compound
-
Embryo medium (E3)
-
Phenylthiourea (PTU) as a positive control
-
Stereomicroscope with a camera
-
96-well plates
-
Incubator at 28.5°C
Procedure:
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and maintain them in E3 medium. At 24 hours post-fertilization (hpf), select healthy, developing embryos.
-
Treatment: Distribute 10-15 embryos per well in a 96-well plate. Replace the E3 medium with fresh medium containing various concentrations of this compound (e.g., 0, 15, 30, 60 µg/mL). Include a positive control group with PTU and a vehicle control group.
-
Incubation: Incubate the plate at 28.5°C for 48 hours (until 72 hpf).
-
Toxicity Assessment: At 72 hpf, observe the embryos for any morphological abnormalities, developmental delays, or mortality under a stereomicroscope.
-
Pigmentation Analysis: Anesthetize the embryos and capture images. Quantify the pigmented area using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the percentage reduction in pigmentation relative to the vehicle control.
Protocol 2: B16F10 Murine Melanoma Cell Culture and Melanin Assay
This protocol details the in vitro assessment of this compound's effect on melanin production in a relevant cell line.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
α-Melanocyte Stimulating Hormone (α-MSH)
-
Kojic acid as a positive control
-
MTT assay kit for cytotoxicity
-
NaOH (1N)
-
Spectrophotometer
Procedure:
-
Cell Culture: Culture B16F10 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cytotoxicity Assay: Seed cells in a 96-well plate. After 24 hours, treat with various concentrations of this compound for 48-72 hours. Determine cell viability using the MTT assay to establish non-toxic working concentrations.
-
Melanin Content Assay: Seed cells in a 24-well plate. After 24 hours, treat with non-toxic concentrations of this compound and 100 nM α-MSH to stimulate melanogenesis. Include a positive control (kojic acid) and a vehicle control.
-
Incubation: Incubate for 72 hours.
-
Melanin Extraction: Wash the cells with PBS, lyse them, and dissolve the melanin pellet in 1N NaOH at 80°C for 1 hour.
-
Quantification: Measure the absorbance of the supernatant at 405 nm. Normalize the melanin content to the total protein concentration.
Protocol 3: Gene Expression Analysis by RT-qPCR
This protocol is for investigating the molecular mechanism of this compound by measuring the expression of melanogenesis-related genes.
Materials:
-
B16F10 cells treated as in Protocol 2
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for TYR, TRP-1, TRP-2, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Following treatment of B16F10 cells with this compound and α-MSH for 48 hours, extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR using specific primers for the target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: this compound's mechanism in the melanogenesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safflospermidines from the bee pollen of Helianthus annuus L. exhibit a higher in vitro antityrosinase activity than kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
Safflospermidine A: A Potential Chemical Probe for Elucidating Polyamine Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to Polyamines and the Role of Chemical Probes
Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, differentiation, and proliferation.[1][2] Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[1][2] Dysregulation of polyamine metabolism is implicated in various diseases, most notably cancer, making the enzymes and transporters of this pathway attractive therapeutic targets.[1]
Chemical probes are indispensable tools for dissecting the complex roles of polyamines in cellular physiology and pathology. These molecules, often analogues of natural polyamines, can be designed to visualize polyamine uptake and distribution, identify polyamine-binding proteins, and modulate the activity of polyamine-metabolizing enzymes.[3][4][5] Probes can be functionalized with reporter groups, such as fluorophores for imaging, or with reactive groups for affinity-based target identification.[4]
Safflospermidine A: A Spermidine-Based Scaffold with Potential as a Chemical Probe
This compound is a naturally occurring polyamine conjugate isolated from the florets of Carthamus tinctorius (safflower).[6] Its core structure consists of a spermidine backbone N-acylated with three p-coumaroyl groups.[7][8] While the primary reported biological activity of this compound is the inhibition of tyrosinase, an enzyme involved in melanin synthesis, its inherent spermidine scaffold presents an intriguing possibility for its use as a chemical probe in polyamine research.[9][10]
The bulky, hydrophobic p-coumaroyl groups may influence its interaction with polyamine binding sites on proteins and nucleic acids, and could potentially be modified to incorporate reporter or affinity tags. As a spermidine analogue, this compound could theoretically interact with polyamine transporters and metabolic enzymes, offering a starting point for the design of novel probes to investigate these key components of polyamine homeostasis.[3]
Quantitative Data Summary
Currently, the primary quantitative data available for this compound relates to its tyrosinase inhibitory activity. This information is provided below for context on its known biological effects.
| Compound | Target | IC50 (μM) | Source |
| This compound | Mushroom Tyrosinase | 13.8 | [9][10] |
| Safflospermidine B | Mushroom Tyrosinase | 31.8 | [9] |
| Kojic Acid (control) | Mushroom Tyrosinase | 44.0 | [9] |
Experimental Protocols
The following protocols are proposed methodologies for utilizing this compound, or a derivatized version of it, as a chemical probe in polyamine research. These are based on established techniques for other polyamine probes.
Protocol 1: Cellular Uptake and Visualization of a Fluorescently Labeled this compound Analogue
This protocol describes the synthesis of a fluorescently labeled this compound analogue and its use to visualize cellular uptake.
1. Synthesis of a Fluorescent this compound Analogue:
-
A synthetic route would be devised to replace one of the p-coumaroyl groups of this compound with a suitable fluorophore (e.g., BODIPY, fluorescein) conjugated via a stable linker. Alternatively, a "clickable" analogue with an azide or alkyne group could be synthesized for subsequent conjugation to a fluorophore using click chemistry.[4]
2. Cell Culture and Treatment:
-
Plate cells of interest (e.g., a cancer cell line with high polyamine transport activity) in a glass-bottom dish suitable for microscopy.
-
Once the cells reach the desired confluency, replace the culture medium with fresh medium containing the fluorescent this compound analogue at a predetermined concentration (e.g., 1-10 µM).
-
Incubate the cells for a specified time (e.g., 1-4 hours) at 37°C.
-
For competition experiments, pre-incubate cells with an excess of natural polyamines (e.g., spermidine) or a known polyamine transport inhibitor before adding the fluorescent analogue.
3. Live-Cell Imaging:
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.[11]
-
Image the cells using a confocal fluorescence microscope with the appropriate excitation and emission wavelengths for the chosen fluorophore.[11]
-
Observe the subcellular localization of the fluorescent signal to infer the uptake and distribution of the this compound analogue.
Protocol 2: Identification of this compound-Binding Proteins using a Pull-Down Assay
This protocol outlines a method to identify cellular proteins that interact with this compound using an affinity-based pull-down approach.
1. Synthesis of an Affinity-Tagged this compound Probe:
-
Synthesize a derivative of this compound that incorporates a biotin tag via a linker arm. The linker should be of sufficient length to minimize steric hindrance.
2. Preparation of Cell Lysate:
-
Culture cells to a high density and harvest them.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
3. Affinity Pull-Down:
-
Incubate the cell lysate with the biotinylated this compound probe for several hours at 4°C with gentle rotation.
-
Add streptavidin-coated magnetic beads to the lysate and incubate for an additional hour to capture the biotinylated probe and any interacting proteins.[12][13]
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
4. Elution and Protein Identification:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing a high concentration of biotin or a denaturing agent like SDS).
-
Separate the eluted proteins by SDS-PAGE and visualize them by silver staining or Coomassie blue staining.
-
Excise protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).
Visualizations
Polyamine Biosynthesis Pathway
Caption: Overview of the mammalian polyamine biosynthesis pathway.
Experimental Workflow for Target Identification
Caption: Workflow for identifying protein targets of this compound.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical modulation of a signaling pathway by this compound.
References
- 1. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyamines and Their Metabolism: From the Maintenance of Physiological Homeostasis to the Mediation of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyamine-based analogues as biochemical probes and potential therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clickable Polyamine Derivatives as Chemical Probes for the Polyamine Transport System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "DEVELOPMENT OF NEW CHEMICAL PROBES TO DELINEATE THE POLYAMINE REGULAT" by Vennela Tulluri [rdw.rowan.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C34H37N3O6 | CID 102114080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Safflospermidines from the bee pollen of Helianthus annuus L. exhibit a higher in vitro antityrosinase activity than kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]
- 13. Protein Pull-Down Techniques [merckmillipore.com]
Formulation and delivery methods for Safflospermidine A
For Researchers, Scientists, and Drug Development Professionals
Introduction to Safflospermidine A
This compound is a natural polyamine derivative isolated from sources such as sunflower bee pollen. It has garnered significant interest in the cosmetic and pharmaceutical industries due to its potent tyrosinase inhibitory activity. Tyrosinase is a key enzyme in the synthesis of melanin, the primary pigment responsible for skin, hair, and eye color. Overproduction of melanin can lead to hyperpigmentation disorders like melasma and age spots. This compound offers a promising natural alternative for managing these conditions.
Mechanism of Action: this compound exerts its anti-melanogenic effects through a dual mechanism. Firstly, it directly inhibits the enzymatic activity of tyrosinase. Secondly, it downregulates the transcription of key melanogenesis-related genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). This transcriptional regulation is achieved by interfering with the MC1R/cAMP/PKA signaling pathway, which leads to a decrease in the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.[1][2]
Physicochemical Properties and Formulation Challenges
A thorough understanding of the physicochemical properties of this compound is crucial for the development of effective delivery systems.
| Property | Value / Description | Source |
| Molecular Formula | C₃₄H₃₇N₃O₆ | [3] |
| Molecular Weight | 583.7 g/mol | [3] |
| Appearance | Solid powder | [4] |
| XLogP3 | 4.6 | [3] |
| Solubility | Poorly soluble in water. Soluble in organic solvents like Dimethyl Sulfoxide (DMSO). | [1][4] |
| Stability | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | [1] |
The high XLogP3 value indicates that this compound is a lipophilic compound, which correlates with its poor aqueous solubility. This presents a significant challenge for its formulation, particularly for topical and in vivo applications, as it can limit bioavailability and skin penetration. To overcome these limitations, advanced formulation strategies are required to enhance its solubility and delivery.
Recommended Formulation and Delivery Methods
Given its lipophilicity, the following formulation approaches are recommended to improve the delivery of this compound.
Topical Delivery: Oil-in-Water (O/W) Cream
For cosmetic and dermatological applications, an oil-in-water cream is a suitable vehicle for this compound. The use of co-solvents and penetration enhancers is necessary to dissolve the active ingredient and facilitate its transport into the skin.
Example Formulation:
| Ingredient | Function | % (w/w) |
| Oil Phase | ||
| Cetearyl Alcohol | Thickener, Emollient | 5.0 |
| Glyceryl Stearate | Emulsifier, Emollient | 3.0 |
| Caprylic/Capric Triglyceride | Emollient, Solvent | 8.0 |
| Aqueous Phase | ||
| Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 5.0 |
| Active Phase | ||
| This compound | Active Ingredient | 0.5 - 2.0 |
| Propylene Glycol | Co-solvent, Penetration Enhancer | 10.0 |
| Ethanol | Co-solvent | 5.0 |
| Other | ||
| Phenoxyethanol | Preservative | 0.8 |
| Tocopherol (Vitamin E) | Antioxidant | 0.5 |
In Vivo Animal Studies: Co-Solvent System
For preclinical in vivo studies requiring systemic administration, a co-solvent system is effective for solubilizing this compound.
Example Formulation for a 2 mg/mL Working Solution:
| Component | Percentage | Volume for 1 mL |
| DMSO | 5% | 50 µL |
| PEG300 | 30% | 300 µL |
| Tween 80 | 5% | 50 µL |
| Saline/PBS | 60% | 600 µL |
This formulation should be prepared fresh before administration to ensure clarity and stability.[1]
Experimental Protocols
Protocol for Preparation of this compound Topical Cream (100g)
Materials and Equipment:
-
This compound powder
-
Beakers, glass stirring rods, and magnetic stirrer with hotplate
-
Water bath
-
Homogenizer
-
pH meter
-
Weighing balance
Procedure:
-
Prepare the Aqueous Phase: In a beaker, combine deionized water and glycerin. Heat to 75°C on the hotplate with gentle stirring until uniform.
-
Prepare the Oil Phase: In a separate beaker, combine cetearyl alcohol, glyceryl stearate, and caprylic/capric triglyceride. Heat to 75°C in a water bath until all components are melted and uniform.
-
Prepare the Active Phase: In a third beaker, dissolve the this compound powder in a mixture of propylene glycol and ethanol. Gentle warming may be required to achieve complete dissolution.
-
Emulsification: Slowly add the Oil Phase to the Aqueous Phase while stirring continuously. Increase stirring speed and homogenize for 5-10 minutes until a uniform white emulsion is formed.
-
Cooling and Addition of Actives: Allow the emulsion to cool to below 40°C with gentle stirring.
-
Incorporate Active and Other Ingredients: Add the Active Phase, phenoxyethanol, and tocopherol to the cooled emulsion. Mix until fully incorporated.
-
Final Adjustments: Adjust the pH to a skin-compatible range (typically 5.5-6.5) if necessary.
Protocol for In Vitro Tyrosinase Inhibition Assay
This protocol is adapted from standard mushroom tyrosinase inhibition assays.
Reagents and Equipment:
-
Mushroom Tyrosinase (e.g., 1000 U/mL in phosphate buffer)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) solution (2.5 mM)
-
This compound stock solution (in DMSO)
-
Kojic Acid (positive control)
-
Phosphate Buffer (50 mM, pH 6.8)
-
96-well microplate and plate reader
Procedure:
-
Preparation: Prepare serial dilutions of this compound and Kojic Acid in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
20 µL of test sample (this compound dilution), positive control (Kojic Acid), or blank (DMSO/buffer).
-
140 µL of Phosphate Buffer.
-
20 µL of Mushroom Tyrosinase solution.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of L-DOPA solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 475 nm in kinetic mode for at least 20 minutes, taking readings every 1-2 minutes.
-
Calculation: Determine the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of Blank - Rate of Sample) / Rate of Blank] x 100
Protocol for Melanin Content Assay in B16F10 Cells
Materials and Equipment:
-
B16F10 murine melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
α-Melanocyte-stimulating hormone (α-MSH)
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (1N NaOH with 10% DMSO)
-
96-well plate and plate reader
Procedure:
-
Cell Seeding: Seed B16F10 cells in a 6-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[5]
-
Treatment: Replace the medium with fresh medium containing α-MSH (e.g., 100 nM) and various concentrations of this compound. Incubate for 72 hours.[5]
-
Cell Lysis: Wash the cells with PBS and harvest the cell pellets.
-
Melanin Solubilization: Dissolve the cell pellets in 100 µL of Lysis Buffer and incubate at 80°C for 1 hour.
-
Measurement: Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
Normalization: The melanin content can be normalized to the protein concentration of the cell lysate.
Protocol for Zebrafish Pigmentation Assay
Materials and Equipment:
-
Wild-type zebrafish embryos
-
Embryo medium
-
This compound stock solution
-
Stereomicroscope with a camera
Procedure:
-
Embryo Collection: Collect synchronized zebrafish embryos and maintain them in embryo medium.
-
Treatment: At approximately 9 hours post-fertilization (hpf), expose the embryos to various concentrations of this compound in the embryo medium. A control group with no treatment and a positive control group (e.g., with PTU, a known pigmentation inhibitor) should be included.
-
Observation: Observe the development of pigmentation in the embryos under a stereomicroscope at 24, 48, and 72 hpf.
-
Quantification: Capture images of the embryos and quantify the pigmented area using image analysis software (e.g., ImageJ). Alternatively, melanin can be extracted from a pool of embryos and quantified spectrophotometrically.
Visualizations
Caption: this compound inhibits melanogenesis by downregulating gene expression and inhibiting enzyme activity.
Caption: Workflow for evaluating the efficacy of a this compound formulation.
References
Troubleshooting & Optimization
Technical Support Center: Safflospermidine A Extraction
Welcome to the technical support center for the extraction of Safflospermidine A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize the yield of this compound from its natural source, sunflower (Helianthus annuus L.) bee pollen.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a spermidine alkaloid.[1][2] It, along with its isomer Safflospermidine B, is naturally found in the bee pollen of sunflowers (Helianthus annuus L.).[3][4]
Q2: What are the known biological activities of this compound?
This compound is a potent natural tyrosinase inhibitor.[3][4] By inhibiting tyrosinase, a key enzyme in melanin synthesis, it can reduce melanogenesis.[5][6] This property makes it a compound of interest for applications in pharmaceuticals and cosmetics for managing hyperpigmentation.
Q3: What is the general approach for extracting this compound?
The extraction of this compound from sunflower bee pollen typically involves the following key steps:
-
Solvent Extraction: The bee pollen is first extracted with a polar solvent like methanol to isolate a broad range of compounds.[3][4]
-
Liquid-Liquid Partitioning: The crude extract is then sequentially partitioned with solvents of varying polarities, such as hexane and dichloromethane (DCM), to separate compounds based on their solubility. This compound is typically found in the dichloromethane fraction.[3][4]
-
Chromatographic Purification: The enriched fraction is further purified using techniques like silica gel column chromatography followed by high-performance liquid chromatography (HPLC) to isolate pure this compound.[3][4]
Q4: How can the yield of this compound be quantified?
High-performance liquid chromatography with ultraviolet (HPLC-UV) detection is a suitable method for quantifying this compound.[7][8][9] Due to the structure of spermidine alkaloids, a pre-column derivatization step with an agent like dansyl chloride may be necessary to enhance its chromophoric properties for UV detection.[7] Quantification is achieved by comparing the peak area of the analyte to a standard curve of known concentrations.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
Low Extraction Yield
| Potential Cause | Recommended Solution |
| Inefficient Initial Extraction | Ensure the bee pollen is adequately ground to increase the surface area for solvent penetration.[10] Optimize the solid-to-solvent ratio; a higher volume of solvent can enhance extraction efficiency.[11] Consider using agitation or sonication during extraction to improve mass transfer.[10][12] |
| Suboptimal Solvent System | While methanol is commonly used, studies on bee pollen extraction suggest that a 70% aqueous ethanol solution can be optimal for extracting antioxidant compounds.[12][13] Experiment with different solvent systems to find the best one for this compound. |
| Degradation of this compound | Spermidine alkaloids contain amide bonds that can be susceptible to hydrolysis under harsh pH or high-temperature conditions.[1] Avoid prolonged exposure to strong acids or bases and high temperatures during the extraction process. |
| Incomplete Partitioning | Ensure vigorous mixing during liquid-liquid partitioning to maximize the transfer of this compound into the dichloromethane phase. Perform multiple partitioning steps to ensure complete extraction. |
Purity Issues in HPLC
| Potential Cause | Recommended Solution |
| Co-elution of Impurities | Optimize the HPLC mobile phase gradient and composition to improve the separation of this compound from closely eluting impurities. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl). |
| Peak Tailing | Peak tailing can be caused by interactions between the basic amine groups in this compound and acidic silanol groups on the silica-based column. Add a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to reduce these interactions. |
| Peak Splitting or Broadening | This may indicate column degradation or a void at the column inlet.[14] Flush the column or, if necessary, replace it. Ensure the sample solvent is compatible with the mobile phase. |
| Ghost Peaks | Ghost peaks can arise from contamination in the mobile phase, injector, or detector.[14] Ensure high-purity solvents and freshly prepared mobile phases. Clean the injector and flow cell if necessary. |
Data on Extraction Optimization
Optimizing extraction parameters is crucial for maximizing the yield of this compound. While specific data on this compound yield is limited, studies on the extraction of antioxidants from bee pollen provide valuable insights. The following table summarizes key parameters and their effects on extraction efficiency, which can be applied to optimize this compound extraction.
| Parameter | Condition | Effect on Yield | Reference |
| Solvent Type | 70% Aqueous Ethanol | Found to be optimal for maximizing the extraction of antioxidant and phenolic compounds from bee pollen. | [12][13] |
| Methanol | Commonly used for initial extraction of bee pollen containing spermidine alkaloids. | [3][4] | |
| Extraction Method | Agitation | Shown to be a highly effective method for bee pollen extraction. | [10][12] |
| Sonication (Ultrasound-Assisted) | Can reduce extraction time and improve yield through cavitation and enhanced mass transfer. | [15] | |
| Temperature | 40-60°C | Increasing temperature generally improves solubility and extraction kinetics. However, excessively high temperatures can cause degradation of thermolabile compounds. | [11] |
| Solid-to-Solvent Ratio | 1:10 to 1:20 (g/mL) | A higher solvent-to-material ratio can increase the concentration gradient and improve extraction efficiency. | [11] |
| Extraction Time | 30-60 minutes | Optimal time depends on the method. Prolonged times may not significantly increase yield and could lead to degradation. | [11][15] |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound
This protocol is based on methods for extracting spermidine alkaloids and optimizing antioxidant extraction from bee pollen.[3][4][12]
-
Sample Preparation: Grind sunflower bee pollen into a fine powder to increase the surface area for extraction.
-
Initial Extraction:
-
Macerate the powdered bee pollen with 70% aqueous ethanol (1:15 w/v) with constant agitation for 1 hour at 45°C.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction on the residue two more times. Pool the supernatants.
-
-
Solvent Evaporation: Evaporate the solvent from the pooled supernatant under reduced pressure to obtain the crude extract.
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in methanol.
-
Partition the methanolic solution sequentially with hexane to remove nonpolar compounds. Discard the hexane layer.
-
Partition the remaining methanolic layer with dichloromethane (DCM) three times. This compound will move to the DCM phase.
-
Pool the DCM fractions and evaporate the solvent to obtain the this compound-enriched fraction.
-
-
Purification:
-
Subject the enriched fraction to silica gel column chromatography.
-
Further purify the collected fractions using preparative HPLC to isolate pure this compound.
-
Protocol 2: Quantification of this compound by HPLC-UV
This protocol is adapted from methods for quantifying spermidine and other bioactive amines.[7]
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation and Derivatization:
-
Accurately weigh the dried extract and dissolve it in methanol.
-
To an aliquot of the sample or standard solution, add a derivatizing agent such as dansyl chloride solution and a buffer to maintain an alkaline pH.
-
Incubate the mixture to allow the derivatization reaction to complete.
-
Quench the reaction and filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of an acid modifier like formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the maximum absorbance of the dansylated this compound.
-
Injection Volume: 20 µL.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway of Melanogenesis Inhibition by this compound
Caption: this compound inhibits melanogenesis by targeting the tyrosinase enzyme.
References
- 1. The untapped potential of spermidine alkaloids: Sources, structures, bioactivities and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safflospermidines from the bee pollen of Helianthus annuus L. exhibit a higher in vitro antityrosinase activity than kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. natural-melanogenesis-inhibitors-acting-through-the-down-regulation-of-tyrosinase-activity - Ask this paper | Bohrium [bohrium.com]
- 7. scielo.br [scielo.br]
- 8. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. Optimisation of Bee Pollen Extraction to Maximise Extractable Antioxidant Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ijnrd.org [ijnrd.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Safflospermidine A Solubility Challenges
For researchers, scientists, and drug development professionals working with Safflospermidine A, achieving optimal solubility in aqueous solutions is a critical first step for successful experimentation. This guide provides troubleshooting advice and answers to frequently asked questions to address common solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the known chemical properties of this compound?
A1: Understanding the physicochemical properties of this compound is crucial for developing an effective solubilization strategy. Key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₄H₃₇N₃O₆ | PubChem[1] |
| Molecular Weight | 583.7 g/mol | PubChem[1][2] |
| XLogP3 | 4.6 | PubChem[1][2] |
The high XLogP3 value suggests that this compound is lipophilic, which can contribute to its poor solubility in aqueous solutions.
Q2: What is a recommended starting point for dissolving this compound?
A2: Based on practices with similar compounds, the recommended starting solvent is dimethyl sulfoxide (DMSO).[3] For many in vitro experiments, a stock solution in DMSO can be prepared and then diluted into an aqueous buffer.
Q3: Are there alternative organic solvents that can be used?
A3: Yes, other polar aprotic solvents may be suitable for creating a stock solution. These can include ethanol, methanol, and dichloromethane (DCM).[3][4] The choice of solvent may depend on the specific experimental requirements and downstream applications.
Q4: How can I improve the solubility of this compound in my aqueous experimental buffer?
A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound.[5][6][7] These methods include:
-
Co-solvents: Adding a small percentage of an organic solvent (like DMSO or ethanol) to the aqueous buffer can increase solubility.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Experimenting with pH adjustments of your buffer may improve solubility.
-
Use of Surfactants: Non-ionic surfactants such as Tween-80 or Pluronic-F68 can be used at low concentrations to aid in solubilization.[5]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Issue 1: this compound precipitates out of solution upon dilution into an aqueous buffer.
This is a common issue when diluting a concentrated stock solution in an organic solvent into an aqueous medium.
Troubleshooting Steps:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in the aqueous buffer.
-
Increase the percentage of co-solvent: If your experimental system allows, slightly increasing the percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) in the final aqueous solution can help maintain solubility.
-
Use a different co-solvent: Some co-solvents may be more effective at preventing precipitation. Consider preparing your stock solution in a different solvent like ethanol.
-
Incorporate a surfactant: Add a small amount of a biocompatible surfactant (e.g., 0.01% Tween-80) to the aqueous buffer before adding the this compound stock solution.
Issue 2: this compound does not fully dissolve in the initial organic solvent.
If you observe particulate matter in your stock solution, it is not fully dissolved.
Troubleshooting Steps:
-
Gentle Warming: Gently warm the solution in a water bath (e.g., to 37°C) to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a bath sonicator to provide mechanical energy to break up any aggregates and promote dissolution.
-
Try a different solvent: If this compound remains insoluble, a different organic solvent may be required.
Experimental Protocol: Preparation of a this compound Working Solution
This protocol provides a general guideline for preparing a working solution of this compound for cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Aqueous cell culture medium or buffer (e.g., PBS, DMEM), pre-warmed to 37°C
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molar Mass = 583.7 g/mol ).
-
Weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the Working Solution:
-
Pre-warm your aqueous cell culture medium or buffer to 37°C.
-
Determine the final concentration of this compound required for your experiment.
-
Perform a serial dilution of the 10 mM stock solution in the pre-warmed aqueous medium to achieve the desired final concentration. Important: Add the stock solution to the aqueous medium while vortexing to ensure rapid and even dispersion, which can help prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.5%) to avoid solvent-induced toxicity in cell-based assays.
-
Visualizing Experimental Workflows
Diagram 1: this compound Stock Solution Preparation Workflow
A workflow for preparing a concentrated stock solution of this compound.
Diagram 2: Troubleshooting Precipitation Issues
A logic diagram for troubleshooting precipitation of this compound.
References
- 1. This compound | C34H37N3O6 | CID 102114080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safflospermidine B | C34H37N3O6 | CID 168013555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safflospermidines from the bee pollen of Helianthus annuus L. exhibit a higher in vitro antityrosinase activity than kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Safflospermidine A for Long-Term Storage
Welcome to the technical support center for Safflospermidine A. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a spermidine alkaloid identified as a potent natural tyrosinase inhibitor.[1][2] Its chemical formula is C34H37N3O6.[3] Due to its complex structure, containing phenolic hydroxyl groups and amide bonds, it is susceptible to degradation.
Q2: What are the primary factors that can cause this compound to degrade?
A2: Like many natural products, this compound is sensitive to several environmental factors.[4] The main causes of degradation are oxidation (due to phenolic groups), hydrolysis (of amide bonds), exposure to light (photodegradation), and elevated temperatures.[4][5] The presence of moisture and atmospheric oxygen can significantly accelerate these processes.[6]
Q3: How should I store this compound to ensure its long-term stability?
A3: For optimal stability, this compound should be stored as a dry powder in a tightly sealed, amber glass vial at -20°C or below.[7] The vial should be flushed with an inert gas like argon or nitrogen before sealing to displace oxygen. For solutions, prepare them fresh before use. If short-term storage of a solution is necessary, use an anhydrous, aprotic solvent like DMSO, store at -80°C, and use within a month. Avoid repeated freeze-thaw cycles.
Q4: I've noticed a change in the color of my this compound powder. What does this indicate?
A4: A color change, typically to a brownish hue, is often an indication of oxidation. Phenolic compounds are prone to forming colored quinone-type products upon oxidation. If you observe a color change, it is highly recommended to verify the purity of the compound using an analytical technique like HPLC before proceeding with your experiments.
Q5: My experimental results with this compound are inconsistent. Could this be a stability issue?
A5: Yes, inconsistent results are a common sign of compound degradation.[8][9] If the compound degrades in your experimental medium (e.g., aqueous buffer, cell culture media), its effective concentration will decrease over the course of the experiment, leading to poor reproducibility. It is crucial to assess the compound's stability under your specific assay conditions.[10]
Troubleshooting Guides
Guide 1: Investigating Poor Experimental Reproducibility
If you are experiencing inconsistent IC50 values or a loss of biological activity, follow this troubleshooting workflow.
Guide 2: Mitigating Degradation in Aqueous Solutions
If you've determined this compound is degrading in your aqueous experimental buffer, consider these strategies.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of parent compound peak in HPLC | Oxidation | 1. Degas all aqueous buffers before use. 2. Add a small amount of an antioxidant, like ascorbic acid (final conc. ~50 µM), if compatible with your assay. 3. Minimize the exposure of the solution to air by working quickly or under an inert atmosphere. |
| Appearance of multiple new peaks in chromatogram | Hydrolysis | 1. Evaluate the effect of pH on stability. Adjust buffer pH if possible. Spermidine alkaloids can be more stable at slightly acidic pH. 2. Reduce incubation time or perform experiments at a lower temperature if the assay allows. |
| Precipitation of compound from solution | Poor Solubility | 1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO), but ensure it does not exceed the tolerance limit for your assay (typically <0.5%). 3. Add a stabilizing agent like BSA to the medium, which can help keep hydrophobic compounds in solution.[10] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify the likely degradation pathways and establish the intrinsic stability of this compound.[11]
Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 48 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 48 hours.
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 48 hours.
-
Thermal Degradation: Place the solid powder in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution (in a quartz cuvette) to a photostability chamber (ICH Q1B option) for a total illumination of 1.2 million lux hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with mobile phase.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Compare the chromatograms of stressed samples to that of an unstressed control sample to determine the percentage of degradation.
Data Presentation:
| Stress Condition | % Degradation (Hypothetical) | Observations (Hypothetical) |
| 0.1 M HCl, 60°C | 25.4% | Two major degradation peaks observed. |
| 0.1 M NaOH, 60°C | 68.2% | Significant loss of parent peak; multiple minor peaks. |
| 3% H₂O₂, RT | 85.1% | Near complete loss of parent peak; one major degradant. |
| Thermal (Solid, 70°C) | 5.8% | Slight discoloration of powder. |
| Photolytic | 42.5% | Formation of several new peaks. |
Protocol 2: Long-Term Stability Assessment
This protocol follows ICH guidelines for determining the shelf-life of a drug substance.[11][12]
Objective: To determine the re-test period for this compound under recommended storage conditions.
Methodology:
-
Sample Preparation: Aliquot at least three batches of this compound solid powder into amber, airtight glass vials.
-
Storage Conditions:
-
Long-Term: Store samples at -20°C ± 5°C.
-
Accelerated: Store samples at 25°C ± 2°C / 60% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 3, and 6 months.[11]
-
-
Analysis: At each time point, test the samples for appearance, purity (by HPLC), and content of any specified degradation products.
Data Presentation:
Table: Purity (%) of this compound Over Time (Hypothetical Data)
| Time (Months) | -20°C Storage | 25°C / 60% RH Storage |
| 0 | 99.8% | 99.8% |
| 3 | 99.7% | 98.1% |
| 6 | 99.8% | 96.5% ("Significant change" threshold) |
| 12 | 99.6% | N/A |
| 24 | 99.5% | N/A |
| 36 | 99.3% | N/A |
Logical & Experimental Workflows
References
- 1. Safflospermidines from the bee pollen of Helianthus annuus L. exhibit a higher in vitro antityrosinase activity than kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C34H37N3O6 | CID 102114080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Encapsulation of Natural Bioactive Compounds by Electrospinning—Applications in Food Storage and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bloomtechz.com [bloomtechz.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. netpharmalab.es [netpharmalab.es]
Troubleshooting Safflospermidine A synthesis reaction steps
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Safflospermidine A. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Questions
Q1: What is the overall synthetic strategy for this compound?
A1: As there is no published total synthesis of this compound, a plausible approach involves a convergent synthesis. This strategy relies on three key components: an orthogonally protected spermidine backbone, protected (E)-p-coumaric acid, and protected (Z)-p-coumaric acid. The synthesis proceeds by sequential deprotection of the spermidine amino groups, followed by amide coupling with the appropriate coumaric acid derivative. A final global deprotection step yields the target molecule, this compound.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Selective Protection and Deprotection: Achieving selective acylation of the three distinct amino groups of spermidine requires a robust orthogonal protecting group strategy.
-
Synthesis of (Z)-p-coumaric acid: The naturally more stable (E)-isomer of p-coumaric acid needs to be either synthesized in its (Z)-form or isomerized from the (E)-form, which can be inefficient.
-
Amide Coupling Efficiency: Ensuring high yields for the three successive amide coupling reactions is critical for the overall success of the synthesis.
-
Purification: Separating the desired product from closely related isomers and byproducts can be challenging due to the structural similarity of the intermediates and the final product.
Troubleshooting Specific Reaction Steps
Step 1: Orthogonal Protection of Spermidine
Q3: I am having difficulty selectively protecting the amino groups of spermidine. What are some common issues and solutions?
A3: A common issue is the lack of selectivity, leading to a mixture of protected products. Here are some troubleshooting tips:
-
Choice of Protecting Groups: Employ protecting groups with distinct cleavage conditions (e.g., Boc, Cbz, and Nosyl).[1] An effective strategy is to use Nosyl (Ns) for one primary amine, Boc for the other primary amine, and Cbz for the secondary amine.
-
Reaction Conditions: Carefully control the stoichiometry of the protecting group reagent and the reaction temperature. Adding the reagent slowly at a low temperature can improve selectivity.
-
Order of Protection: The order in which the protecting groups are introduced can significantly impact the outcome. It is often advantageous to first protect the two primary amines, followed by the secondary amine.
Step 2: Synthesis and Preparation of p-Coumaric Acid Derivatives
Q4: My E/Z isomerization of p-coumaric acid is resulting in a low yield of the (Z)-isomer. How can I improve this?
A4: The thermodynamic stability of the (E)-isomer makes the isolation of the (Z)-isomer challenging. Consider the following:
-
Photochemical Isomerization: Use of visible light with a photoredox catalyst can promote E to Z isomerization.[2] The reaction often reaches a photostationary state, so it's important to monitor the reaction and stop it at the optimal time to maximize the yield of the (Z)-isomer.
-
Purification: The (E)- and (Z)-isomers can be difficult to separate. Careful column chromatography or preparative HPLC may be necessary.
-
Protection of Phenolic Hydroxyl Group: Prior to isomerization and amide coupling, the phenolic hydroxyl group of p-coumaric acid should be protected (e.g., as a silyl ether or benzyl ether) to prevent side reactions.
Step 3: Amide Coupling Reactions
Q5: I am observing low yields in my amide coupling steps between the protected spermidine and p-coumaric acid. What could be the cause?
A5: Low coupling yields can stem from several factors. Refer to the table below for common coupling reagents and troubleshooting tips.
| Coupling Reagent | Potential Issue | Troubleshooting Solution |
| DCC/DIC with HOBt | Formation of insoluble dicyclohexylurea (DCU) byproduct, making purification difficult. Racemization of the activated ester. | Use DIC, as the diisopropylurea byproduct is more soluble. The addition of HOBt minimizes racemization.[3] |
| EDC with HOBt/DMAP | EDC is water-soluble, which can complicate extraction. | Use EDC for solution-phase synthesis where aqueous workup is feasible. The addition of DMAP and a catalytic amount of HOBt can improve yields, especially with electron-deficient amines.[4] |
| HATU/HBTU with DIPEA | Rapid reaction, but can be expensive for large-scale synthesis. The uronium/aminium byproducts need to be removed during workup. | Use for small-scale, difficult couplings where high efficiency is required. Ensure the use of a non-nucleophilic base like DIPEA. |
-
General Troubleshooting:
-
Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated ester intermediate.
-
Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent relative to the amine.
-
Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Step 4: Deprotection
Q6: During the final deprotection step, I am seeing decomposition of my product. How can I avoid this?
A6: The presence of multiple functional groups in this compound makes the final deprotection sensitive.
-
Cleavage Conditions: Choose deprotection conditions that are orthogonal to the protecting groups used. For example, if you used Boc, Cbz, and a silyl ether, you would perform sequential deprotections under acidic, hydrogenolysis, and fluoride-mediated conditions, respectively.
-
Global Deprotection: If a global deprotection is attempted, be mindful of the stability of the double bonds and amide linkages. Harsh acidic or basic conditions should be avoided.
-
Purification: Immediately after deprotection, purify the product using techniques like preparative HPLC to minimize degradation.
Experimental Protocols
Protocol 1: Selective Acylation of a Differentially Protected Spermidine
-
Dissolve the orthogonally protected spermidine (1.0 eq) in anhydrous DCM or DMF.
-
Add the protected p-coumaric acid (1.1 eq), the coupling reagent (e.g., HATU, 1.1 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: E/Z Isomerization of Protected p-Coumaric Acid
-
Dissolve the protected (E)-p-coumaric acid derivative and a photoredox catalyst (e.g., fac-Ir(ppy)3, 5 mol%) in a suitable solvent (e.g., acetonitrile) in a photoreactor.[2]
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.
-
Monitor the E/Z ratio by 1H NMR or HPLC.
-
Once the desired ratio is achieved, concentrate the reaction mixture.
-
Purify the isomers by column chromatography or preparative HPLC.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for low-yield amide coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins and Its Application for the Syntheses of Coumarins [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safflospermidine A in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Safflospermidine A. Our goal is to help you navigate potential experimental challenges and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound in our cell cultures. How can we reduce it?
A1: Recent studies have indicated that a mixture of this compound and its isomer, Safflospermidine B, exhibits no cytotoxicity in B16F10 murine melanoma cells and zebrafish embryos at concentrations up to 500 µg/mL.[1][2] Apparent cytotoxicity in your experiments may stem from other factors such as compound precipitation, degradation, or high concentrations of solvents like DMSO. We recommend troubleshooting these potential issues before attributing the effects to inherent cytotoxicity.
Q2: What is the recommended solvent and stock concentration for this compound?
A2: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[2] A stock concentration of 100 mg/mL in DMSO has been successfully used for cellular experiments.[2] For in vivo studies with zebrafish embryos, a higher stock concentration of 200 mg/mL in DMSO has been reported.[2] It is crucial to ensure the final concentration of DMSO in your cell culture medium remains low [less than 1% (v/v)] to avoid solvent-induced toxicity.[2]
Q3: How should I prepare my final working dilutions of this compound in cell culture media?
A3: To avoid precipitation, it is critical to add the DMSO stock solution to your pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This ensures rapid and even dispersion of the compound. Avoid adding the stock solution to cold media, as this can cause the compound to precipitate out of solution. A three-step dilution process can also be effective for compounds with poor aqueous solubility.[3]
Q4: How stable is this compound in cell culture media?
Troubleshooting Guide
This guide addresses common issues encountered during cell culture experiments with this compound.
Issue 1: Apparent Cytotoxicity or Poor Reproducibility
Researchers may observe what appears to be cytotoxicity, such as reduced cell viability or inconsistent results between experiments. This is often due to issues with the compound's solubility and stability rather than inherent toxicity.
Potential Causes & Solutions
| Potential Cause | Recommended Solution | Experimental Protocol |
| Compound Precipitation | Micro-precipitation may not be visible but can lead to inconsistent cell exposure. Centrifuge your final working solution to remove any precipitated compound. | 1. Prepare your final working dilution of this compound in pre-warmed cell culture medium. 2. Centrifuge the solution at high speed (>10,000 x g) for 10-15 minutes.[3] 3. Carefully collect the supernatant and use this to treat your cells. Be aware that this may slightly lower the effective concentration. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of DMSO in your cell culture medium is below 1% (v/v).[2] Prepare serial dilutions of your stock solution to achieve the desired final concentration while minimizing the volume of DMSO added. |
| Compound Degradation | This compound may degrade in aqueous media over time, leading to a loss of activity and inconsistent results. | Prepare fresh working solutions from your frozen DMSO stock immediately before each experiment.[3] Avoid storing the compound diluted in cell culture media. |
Issue 2: Inconsistent Biological Activity
You may observe variable effects of this compound on your cells, such as inconsistent inhibition of melanogenesis.
Potential Causes & Solutions
| Potential Cause | Recommended Solution | Experimental Protocol |
| Inaccurate Pipetting of Stock Solution | Due to the high viscosity of DMSO, inaccurate pipetting of small volumes can lead to significant variations in the final concentration. | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO stock solutions. |
| Interaction with Serum Proteins | Components in fetal bovine serum (FBS) can bind to the compound, reducing its bioavailability and apparent activity. | Consider reducing the serum concentration in your media during the treatment period or using a serum-free medium if your cell line can tolerate it. Conduct preliminary experiments to determine the optimal serum concentration. |
| Cell Density | The number of cells can influence the apparent toxicity and activity of a compound.[4] | Standardize your cell seeding density for all experiments. Report your results relative to the cell density used. |
Visual Guides
Experimental Workflow for Preparing this compound Working Solutions
Caption: Recommended workflow for preparing this compound working solutions.
Troubleshooting Logic for Apparent Cytotoxicity
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assay of antiseptic agents in cell culture: conditions affecting cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Safflospermidine A Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale production of Safflospermidine A.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up this compound production from lab to pilot scale?
A1: The most significant challenges typically arise from the non-linear translation of processes.[1] Key issues include:
-
Decreased Yield and Purity: Processes optimized at a small scale may not perform identically in larger vessels due to changes in mass and heat transfer.[2]
-
Altered Impurity Profile: Different reaction kinetics and extraction efficiencies at a larger scale can lead to the formation of new or increased levels of impurities.
-
Inconsistent Crystallization: Achieving uniform crystal size and morphology, which is critical for downstream processing and bioavailability, can be difficult at scale.[1]
-
Extended Extraction Times: Larger volumes of raw material may require disproportionately longer extraction times, increasing the risk of product degradation.
-
Safety Concerns: Exothermic reactions that are manageable in the lab can become hazardous at a larger scale without proper engineering controls.[1]
Q2: My this compound yield has dropped significantly after scaling up the extraction process. What are the likely causes?
A2: A drop in yield during scale-up of a natural product extraction is a common issue.[2] Potential causes include:
-
Inefficient Solvent Penetration: Inadequate mixing or milling of the larger biomass can prevent the solvent from reaching all the material.
-
Suboptimal Solvent-to-Biomass Ratio: Simply multiplying the lab-scale solvent volume may not be sufficient. The geometry of the larger extraction vessel can impact the efficiency.
-
Temperature Gradients: Uneven heating in a large extractor can lead to inconsistent extraction efficiency across the batch.
-
Longer Processing Times: Extended exposure to extraction conditions (heat, solvent) can lead to the degradation of this compound.
Q3: We are observing new, unidentified peaks in our HPLC analysis of scaled-up batches. How should we approach this?
A3: The appearance of new impurities is a critical issue in process scale-up.[3] A systematic approach is required:
-
Confirm Identity: First, ensure the new peaks are not artifacts of the analytical method itself (e.g., solvent impurities, column degradation).
-
Characterize the Impurity: Use techniques like LC-MS/MS and NMR to identify the structure of the new compound. It could be a related alkaloid, a degradation product, or a process-related impurity.
-
Trace the Source: Analyze samples from each step of the scaled-up process to pinpoint where the impurity is introduced or formed.
-
Modify the Process: Once the source is identified, you may need to adjust parameters such as temperature, pH, or reaction time to minimize its formation. Alternatively, a modified purification step may be necessary to remove it.
Q4: How can we improve the consistency of this compound crystallization during scale-up?
A4: Consistent crystallization is crucial for purity and handling.[1] Consider the following:
-
Controlled Cooling: Implement a programmed, gradual cooling profile instead of allowing the larger volume to cool at its own rate.
-
Seeding Strategy: Develop a robust seeding protocol, ensuring the seed crystals are of the desired size and are introduced at a consistent temperature and concentration.
-
Anti-Solvent Addition Rate: If using an anti-solvent, the rate and location of its addition are critical and must be carefully controlled at scale.
-
Agitation: The hydrodynamics of the crystallizer are scale-dependent. Modeling or experimental trials may be needed to determine the optimal agitation speed that promotes uniform crystal growth without causing excessive breakage.
Troubleshooting Guides
Issue 1: Low Purity of this compound After Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Broad, tailing peaks on HPLC. | Overloading of the chromatography column. | Decrease the amount of crude extract loaded onto the column. Perform a loading study to determine the optimal capacity. |
| Inappropriate mobile phase. | Re-optimize the mobile phase composition. For alkaloids, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape.[4] | |
| Co-elution of impurities with this compound. | Insufficient resolution of the chromatographic method. | Switch to a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a smaller particle size for higher efficiency.[4] |
| Develop a gradient elution method to better separate compounds with different polarities.[4] | ||
| Presence of highly polar or non-polar impurities. | Inadequate initial extraction and partitioning. | Introduce a liquid-liquid extraction step before chromatography to remove interfering substances.[5][6] |
Issue 2: Inconsistent Product Color and Appearance
| Symptom | Possible Cause | Suggested Solution |
| Final product is off-color (e.g., yellow or brown). | Oxidation or degradation of this compound or impurities. | Process the extracts under an inert atmosphere (e.g., nitrogen). Minimize exposure to light and heat. |
| Presence of colored impurities from the raw material. | Incorporate an activated carbon treatment step before final crystallization to remove color bodies. | |
| Batch-to-batch color variation. | Inconsistent quality of raw materials. | Implement stricter quality control specifications for the starting plant material. |
| Residual solvents affecting crystal formation. | Optimize the drying process (e.g., increase temperature, extend time, use higher vacuum) to ensure complete solvent removal. |
Quantitative Data Summaries
Table 1: Comparison of Lab vs. Pilot Scale Production Parameters
| Parameter | Lab Scale (100g Biomass) | Pilot Scale (10kg Biomass) |
| Yield of Crude Extract | 12.5 g (12.5%) | 1.1 kg (11.0%) |
| Purity of this compound (Post-Extraction) | 65% | 52% |
| Purity of this compound (Post-Purification) | >99.0% | 97.5% |
| Major Impurity A | 0.2% | 1.1% |
| New Impurity B | Not Detected | 0.6% |
| Processing Time | 8 hours | 24 hours |
Table 2: Effect of Chromatography Column Type on Purity
| Column Type (Pilot Scale) | Mobile Phase | Purity of this compound | Throughput ( kg/day ) |
| C18 Silica | Acetonitrile/Water + 0.1% TFA | 97.5% | 0.5 |
| Phenyl-Hexyl Silica | Acetonitrile/Water + 0.1% TFA | 99.2% | 0.4 |
| C18 Silica (Optimized Gradient) | Acetonitrile/Water + 0.1% TFA (Gradient) | 98.8% | 0.45 |
Detailed Experimental Protocols
Protocol 1: Pilot-Scale Extraction of this compound
-
Biomass Preparation: Mill 10 kg of dried, powdered plant material to a consistent particle size (e.g., < 2 mm).
-
Extraction:
-
Load the milled biomass into a 200 L jacketed glass-lined reactor.
-
Add 100 L of methanol.
-
Stir the slurry at a controlled speed (e.g., 60 RPM) for 4 hours at 40°C.
-
Allow the solids to settle, then drain the methanol extract through a filter press.
-
Repeat the extraction process two more times with fresh methanol.
-
-
Concentration:
-
Combine the three methanol extracts.
-
Concentrate the extract to approximately 10 L using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C.
-
-
Liquid-Liquid Partitioning:
-
Dilute the concentrated extract with 20 L of 1% aqueous acetic acid.
-
Extract the aqueous solution three times with 10 L of hexane to remove non-polar impurities. Discard the hexane layers.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Extract the basic aqueous solution three times with 15 L of dichloromethane.[6]
-
Combine the dichloromethane layers and dry over anhydrous sodium sulfate.
-
-
Final Concentration: Filter off the sodium sulfate and concentrate the dichloromethane extract to dryness under reduced pressure to yield the crude this compound extract.
Protocol 2: HPLC-UV Quantification of this compound
-
System: UHPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 280 nm.
-
Standard Preparation: Prepare a stock solution of purified this compound standard (1 mg/mL) in methanol. Create a calibration curve using serial dilutions (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve a known mass of the extract or final product in methanol to an approximate concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Hypothetical production workflow for this compound.
Caption: Troubleshooting decision tree for low purity/yield.
Caption: Simplified hypothetical signaling pathway for this compound.
References
Technical Support Center: Safflospermidine A Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of Safflospermidine A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a spermine alkaloid that, along with its isomer Safflospermidine B, has been isolated from sources like sunflower bee pollen.[1] It is of significant interest due to its potent inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. This property makes it a promising candidate for applications in pharmaceuticals and cosmetics for managing hyperpigmentation.[1][2]
Q2: What is the general strategy for isolating this compound?
A2: The isolation of this compound typically involves solvent extraction from the source material, followed by chromatographic purification. A common approach involves initial extraction with methanol, followed by partitioning with solvents of varying polarity, such as hexane and dichloromethane. Further purification is achieved using techniques like silica gel column chromatography and high-performance liquid chromatography (HPLC).
Q3: What are the known biological activities of this compound?
A3: this compound is primarily known for its anti-melanogenesis activity. It inhibits the enzyme tyrosinase and downregulates the expression of genes related to melanin production, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[2][3]
Troubleshooting Guide: Artifact Formation and Other Issues
This guide addresses specific issues that may be encountered during the isolation and purification of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete Extraction: The solvent may not be effectively penetrating the plant matrix. | - Ensure the source material is finely ground. - Increase extraction time or perform multiple extraction cycles. - Consider using a more polar solvent system initially. |
| Degradation during Extraction: this compound, being a polyamine alkaloid, may be susceptible to degradation under certain conditions. Polyamines can be sensitive to high temperatures and extreme pH.[4][5][6] | - Perform extraction at room temperature or below. - Avoid strongly acidic or alkaline conditions during the initial extraction. The stability of spermine alkaloids can be pH-dependent.[7] | |
| Presence of Unexpected Peaks in HPLC/MS (Potential Artifacts) | Reaction with Solvents: Alcohols like methanol, commonly used for extraction, can react with natural products to form artifacts such as methyl esters. | - Use deuterated methanol (CD3OD) in a small-scale trial to identify methanol-derived artifacts by mass spectrometry. - Consider alternative extraction solvents like ethanol or acetone, but be aware they can also form artifacts. - Minimize extraction and sample storage times. |
| Isomerization: The double bonds in the coumaroyl moieties of this compound could potentially isomerize (cis/trans) when exposed to light or heat. | - Protect extracts and purified fractions from direct light. - Avoid high temperatures during solvent evaporation (use rotary evaporation under reduced pressure at a low temperature). | |
| Oxidation: The phenolic hydroxyl groups on the coumaroyl moieties and the secondary amine groups in the spermine backbone are susceptible to oxidation. | - Consider adding an antioxidant (e.g., ascorbic acid, BHT) to the extraction solvent, though this may complicate purification. - Work under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a significant problem. | |
| Poor Separation during Chromatography | Inappropriate Stationary or Mobile Phase: The polarity of the chromatographic system may not be optimal for separating this compound from closely related compounds like Safflospermidine B. | - For silica gel chromatography, perform small-scale experiments with different solvent systems (e.g., varying ratios of chloroform/methanol or ethyl acetate/methanol). - For HPLC, screen different columns (e.g., C18, phenyl-hexyl) and mobile phase modifiers (e.g., formic acid, trifluoroacetic acid, ammonium acetate) to improve resolution. |
| Co-elution of Isomers: this compound and B are isomers and may be difficult to separate. | - Employ high-resolution separation techniques like preparative HPLC with a long column and shallow gradient. - Consider specialized techniques like counter-current chromatography. | |
| Compound Instability after Isolation | Degradation during Storage: Purified this compound may degrade over time, especially if not stored properly. Polyamines can be sensitive to air and moisture. | - Store the purified compound as a dry solid under an inert atmosphere at low temperatures (-20°C or -80°C). - For solutions, use aprotic solvents and store at low temperatures for short periods. Freeze-thaw cycles should be minimized.[8] |
Quantitative Data
The following table summarizes key quantitative data related to the biological activity of Safflospermidines. Specific data on the isolation yield of this compound from natural sources is not extensively reported in the literature and can vary significantly based on the source material and extraction methodology.
| Parameter | Value | Conditions | Reference |
| Intracellular Melanin Content Reduction | 21.78 ± 4.01% | 62.5 µg/mL Safflospermidines in B16F10 cells | [2][3] |
| Tyrosinase (TYR) Activity Reduction | 25.71 ± 3.08% | 62.5 µg/mL Safflospermidines in B16F10 cells | [2][3] |
| Melanin Production Reduction in Zebrafish Embryos | 28.43 ± 9.17% | 15.63 µg/mL Safflospermidines | [1][3] |
| Cytotoxicity (B16F10 cells) | No cytotoxicity observed | Up to 500 µg/mL Safflospermidines | [2][3] |
Experimental Protocols
Extraction and Isolation of this compound
This protocol is a generalized procedure based on methods used for isolating similar compounds.
-
Extraction:
-
Grind the dried source material (e.g., sunflower bee pollen) to a fine powder.
-
Extract the powder with methanol at room temperature for 24-48 hours with constant stirring.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
-
Solvent Partitioning:
-
Resuspend the crude methanol extract in water and perform sequential liquid-liquid partitioning with:
-
n-Hexane to remove nonpolar compounds.
-
Dichloromethane (DCM) to extract compounds of intermediate polarity, including this compound.
-
-
Collect the DCM fraction and evaporate the solvent.
-
-
Silica Gel Column Chromatography:
-
Pre-adsorb the dried DCM extract onto a small amount of silica gel.
-
Load the adsorbed sample onto a silica gel column packed with a nonpolar solvent (e.g., chloroform or hexane).
-
Elute the column with a stepwise or gradient solvent system of increasing polarity, typically a mixture of chloroform and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Pool the fractions enriched with this compound and concentrate them.
-
Perform preparative or semi-preparative reversed-phase HPLC (e.g., on a C18 column).
-
Use a mobile phase gradient of water (often with a modifier like 0.1% formic acid) and acetonitrile or methanol.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.
-
Tyrosinase Inhibition Assay
This assay is used to determine the inhibitory effect of this compound on tyrosinase activity.
-
Reagents:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Kojic acid (positive control)
-
-
Procedure:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound (this compound at various concentrations) or control.
-
Mushroom tyrosinase solution.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals to monitor the formation of dopachrome.
-
-
Calculation:
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Melanogenesis Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the melanogenesis pathway by this compound.
References
- 1. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alkaline Stress Causes Changes in Polyamine Biosynthesis in Thermus thermophilus [mdpi.com]
- 5. Effects of Cold Hardening on the Regulation of Polyamine Levels in Wheat (Triticum aestivum L.) and Alfalfa (Medicago sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nature spermidine and spermine alkaloids: Occurrence and pharmacological effects - Arabian Journal of Chemistry [arabjchem.org]
- 8. Evaluation of the stability of polyamines in human serum at different storage temperatures using capillary electrophoresis with indirect ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Safflospermidine A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Safflospermidine A in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when working with this compound?
A1: Off-target effects are unintended interactions of a small molecule, such as this compound, with cellular components other than its intended biological target.[1] These interactions can lead to misleading experimental results, cellular toxicity, or unexpected pharmacological effects.[1] Minimizing off-target effects is crucial for ensuring data integrity and for the safe and effective development of therapeutic agents.
Q2: What is the known on-target mechanism of action for this compound?
A2: this compound is known to inhibit melanogenesis by directly inhibiting the enzymatic activity of tyrosinase (TYR) and downregulating the transcription of key melanogenic enzymes: TYR, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[2][3] This action is mediated through the downregulation of the microphthalmia-associated transcription factor (MITF), a master regulator of these genes.[2]
Q3: What are the common causes of off-target effects for small molecules like this compound?
A3: Common causes include:
-
Structural Similarity: this compound may bind to proteins with structural similarities to its intended target, tyrosinase.[1]
-
High Compound Concentration: Using concentrations significantly higher than the binding affinity for tyrosinase increases the likelihood of binding to lower-affinity off-target proteins.[1]
-
Compound Promiscuity: The chemical structure of this compound may have features that allow it to interact with multiple proteins.[1][4]
-
Cellular Context: The expression levels of on- and off-target proteins can vary between different cell types, influencing the observed effects.[1]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected phenotypic results in cellular assays.
-
Problem: You observe a cellular phenotype that is not consistent with the known on-target activity of this compound (i.e., inhibition of melanogenesis).
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve Analysis: The potency of this compound in eliciting the observed phenotype should correlate with its potency for inhibiting tyrosinase.[1] A significant deviation may suggest an off-target effect.
-
Use a Structurally Unrelated Inhibitor: Employ another known tyrosinase inhibitor with a different chemical structure (e.g., kojic acid).[5][6] If this second inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect.[1]
-
Optimize Compound Concentration: Perform experiments across a range of this compound concentrations to find the optimal range that shows a specific effect on melanogenesis without causing general cellular stress.[1]
-
Issue 2: Observed cellular toxicity at effective concentrations.
-
Problem: this compound shows cytotoxicity at concentrations required to inhibit melanin production.
-
Troubleshooting Steps:
-
Assess Cell Viability with Multiple Assays: Use orthogonal methods to confirm cytotoxicity (e.g., MTT assay, LDH release assay, and apoptosis assays).
-
Determine Therapeutic Index: Calculate the ratio of the cytotoxic concentration to the effective concentration for tyrosinase inhibition. A narrow therapeutic index may indicate off-target toxicity.
-
Employ Off-Target Profiling: Utilize experimental techniques like Kinobeads assays or Cellular Thermal Shift Assays (CETSA) to identify potential off-target binding proteins that could be mediating the toxic effects.[1]
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | Tyrosinase Inhibition (%) | Cell Viability (%) | Off-Target Marker X Activation (%) |
| 0.1 | 5 ± 1.2 | 98 ± 2.1 | 2 ± 0.5 |
| 1 | 25 ± 3.5 | 95 ± 3.0 | 5 ± 1.1 |
| 10 | 85 ± 5.1 | 92 ± 4.2 | 15 ± 2.8 |
| 50 | 95 ± 2.8 | 70 ± 6.8 | 60 ± 7.5 |
| 100 | 98 ± 1.9 | 45 ± 8.1 | 85 ± 6.3 |
This table illustrates how to correlate on-target activity with potential off-target effects and cytotoxicity.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To verify the engagement of this compound with its target (tyrosinase) and to identify potential off-targets in a cellular context.
-
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the soluble fraction by Western blot or mass spectrometry to determine the amount of soluble tyrosinase and other proteins at each temperature.
-
Data Analysis: A shift in the melting temperature of tyrosinase upon this compound treatment indicates target engagement. The stabilization of other proteins may reveal off-targets.
-
Protocol 2: Kinobeads Assay for Off-Target Kinase Profiling
-
Objective: To identify potential off-target kinases of this compound.
-
Methodology:
-
Lysate Preparation: Prepare a native cell lysate to preserve kinase activity.[1]
-
Compound Incubation: Incubate the lysate with a range of concentrations of this compound.[1]
-
Affinity Purification: Add Kinobeads to the lysate and incubate to allow for the binding of kinases not inhibited by the compound.[1]
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the captured kinases.[1]
-
Analysis: Identify and quantify the eluted kinases using mass spectrometry. A decrease in the binding of a particular kinase to the beads in the presence of this compound suggests it is an off-target.
-
Mandatory Visualizations
Caption: On-target signaling pathway of this compound in melanogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. toxicology.org [toxicology.org]
- 5. Safflospermidines from the bee pollen of Helianthus annuus L. exhibit a higher in vitro antityrosinase activity than kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safflospermidines from the bee pollen of Helianthus annuus L. exhibit a higher in vitro antityrosinase activity than kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Safflospermidine A and Spermidine: Efficacy and Mechanistic Insights
In the landscape of bioactive compounds, both Safflospermidine A and the well-studied polyamine spermidine have garnered significant attention from the scientific community. While both are polyamine structures, their documented biological efficacies diverge significantly, targeting distinct cellular pathways and physiological outcomes. This guide provides a comparative overview of their respective performance, supported by experimental data, detailed methodologies, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in understanding their potential applications.
Section 1: Overview of Biological Activities
Spermidine is a ubiquitous natural polyamine critically involved in cellular homeostasis, with well-documented roles in promoting longevity and cellular health through the induction of autophagy.[1][2] Its functions include DNA and RNA stabilization, modulation of enzymatic activity, and regulation of cell growth and proliferation.[1] Spermidine exhibits anti-inflammatory and antioxidant properties and enhances mitochondrial metabolic function.[1][2]
This compound , a compound isolated from the bee pollen of Helianthus annuus (sunflower), has primarily been investigated for its potent inhibitory effects on tyrosinase, a key enzyme in melanin synthesis.[3][4] This activity positions this compound as a promising candidate for applications in dermatology and cosmetics for managing hyperpigmentation disorders.[4][5]
Section 2: Quantitative Comparison of Efficacy
Direct comparative studies evaluating the efficacy of this compound and spermidine on the same biological endpoint are currently unavailable in the scientific literature. Therefore, this section presents their individual efficacies in their respective areas of study.
Table 1: Efficacy of this compound as a Tyrosinase Inhibitor
| Compound | Assay Type | Target | IC₅₀ (μM) | Source |
| This compound | in vitro mushroom tyrosinase activity | Mushroom Tyrosinase | 13.8 | [3][6] |
| Safflospermidine B | in vitro mushroom tyrosinase activity | Mushroom Tyrosinase | 31.8 | [3] |
| Kojic Acid (Control) | in vitro mushroom tyrosinase activity | Mushroom Tyrosinase | 44.0 | [3] |
Table 2: Cellular Effects of Safflospermidines on Melanogenesis
| Treatment | Concentration | Reduction in Melanin Content (%) | Reduction in Tyrosinase Activity (%) | Source |
| Safflospermidines | 62.5 µg/mL | 21.78 ± 4.01 | 25.71 ± 3.08 | [4][5] |
| Kojic Acid (Control) | 250 µg/mL | Not specified | 69.00 ± 4.30 | [4] |
Table 3: Effects of Spermidine on Lifespan in Model Organisms
| Organism | Spermidine Treatment | Lifespan Extension | Source |
| Yeast | Supplementation | Yes | [2] |
| Worms (C. elegans) | Supplementation | Yes | [2] |
| Flies (D. melanogaster) | Supplementation | Yes | [2] |
| Mice | Diet enriched with spermidine | Yes | [2] |
Section 3: Experimental Protocols
3.1 In Vitro Mushroom Tyrosinase Inhibition Assay (for this compound)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on mushroom tyrosinase activity.
-
Materials: Mushroom tyrosinase, L-DOPA as the substrate, phosphate buffer.
-
Method:
-
The reaction mixture contains phosphate buffer, L-DOPA, and varying concentrations of the test compound (this compound) or the positive control (kojic acid).
-
The reaction is initiated by adding mushroom tyrosinase.
-
The formation of dopachrome is monitored spectrophotometrically by measuring the absorbance at a specific wavelength.
-
The percent inhibition of tyrosinase activity is calculated relative to a control without the inhibitor.
-
The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[3]
-
3.2 Cellular Melanin Content and Tyrosinase Activity Assay (for Safflospermidines)
-
Objective: To evaluate the effect of safflospermidines on melanin production and cellular tyrosinase activity in B16F10 murine melanoma cells.
-
Cell Culture: B16F10 cells are cultured in appropriate media and stimulated with α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis.
-
Treatment: Cells are treated with varying concentrations of safflospermidines or kojic acid for a specified period (e.g., 48 hours).
-
Melanin Content Measurement:
-
After treatment, cells are harvested and lysed.
-
The melanin content in the cell lysate is quantified by measuring the absorbance at 405 nm and comparing it to a standard curve of synthetic melanin.
-
-
Cellular Tyrosinase Activity Measurement:
3.3 Lifespan Assays (for Spermidine)
-
Objective: To assess the effect of spermidine supplementation on the lifespan of model organisms.
-
Yeast (Saccharomyces cerevisiae): Chronological lifespan is determined by monitoring the survival of stationary phase yeast cultures over time. Spermidine is added to the culture medium, and the number of viable cells is periodically assessed by plating on nutrient agar and counting colony-forming units.[2]
-
Worms (Caenorhabditis elegans): Age-synchronized worms are maintained on agar plates seeded with bacteria as a food source. Spermidine is incorporated into the growth medium. The lifespan is determined by monitoring the survival of the worms daily and recording the number of dead individuals.[2]
-
Flies (Drosophila melanogaster): Flies are maintained in vials containing a food medium supplemented with spermidine. The number of dead flies is recorded daily to determine the lifespan.[2]
Section 4: Signaling Pathways and Mechanisms of Action
Spermidine and Autophagy Induction
Spermidine primarily exerts its pro-longevity effects by inducing autophagy, the cellular process of degrading and recycling damaged organelles and proteins.[1][7] One of the key mechanisms involves the inhibition of the acetyltransferase EP300.[8] This leads to the deacetylation of autophagy-related proteins, promoting the formation of autophagosomes.
References
- 1. Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safflospermidines from the bee pollen of Helianthus annuus L. exhibit a higher in vitro antityrosinase activity than kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. oxfordhealthspan.com [oxfordhealthspan.com]
- 8. Spermidine delays aging in humans - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Safflospermidine A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Safflospermidine A's performance against other tyrosinase inhibitors, supported by experimental data and detailed protocols. This compound, a natural compound, has demonstrated significant potential as a skin lightening agent by inhibiting melanogenesis.
This compound, along with its isomer Safflospermidine B, has been identified as a potent inhibitor of tyrosinase, the key enzyme in melanin synthesis. This guide delves into the mechanism of action of this compound, presenting a comparative analysis with other well-known tyrosinase inhibitors such as Kojic Acid, Arbutin, and Hydroquinone. The quantitative data is summarized in clear, structured tables, and detailed methodologies for the key experiments are provided to enable researchers to replicate and validate these findings.
Comparative Analysis of Tyrosinase Inhibitors
The efficacy of this compound and other tyrosinase inhibitors is evaluated based on their half-maximal inhibitory concentration (IC50) against tyrosinase, their ability to reduce melanin content in melanoma cell lines (B16F10), and their effect on the expression of genes involved in melanogenesis.
| Compound | Tyrosinase Inhibition (IC50) | Melanin Content Reduction in B16F10 Cells | Cytotoxicity in B16F10 Cells |
| This compound | 13.8 µM (mushroom tyrosinase) | Significant reduction at 62.5 µg/mL | Non-cytotoxic up to 500 µg/mL |
| Safflospermidine B | 31.8 µM (mushroom tyrosinase) | Significant reduction at 62.5 µg/mL | Non-cytotoxic up to 500 µg/mL |
| Kojic Acid | 44.0 µM (mushroom tyrosinase) | Significant reduction at 250 µg/mL | Low cytotoxicity at effective concentrations |
| Arbutin | Weaker inhibitor than kojic acid | Effective at concentrations around 0.5 mM | Generally considered safe with low cytotoxicity |
| Hydroquinone | Effective inhibitor | Potent depigmenting agent | Concerns about cytotoxicity and side effects |
| Compound | Effect on Gene Expression in B16F10 Cells |
| This compound & B | Downregulation of TYR, TRP-1, and TRP-2 |
| Kojic Acid | Downregulation of TYR, TRP-1, and TRP-2 |
| Arbutin | Minimal effect on tyrosinase mRNA expression |
| Hydroquinone | Suppression of melanocyte metabolic processes |
Mechanism of Action of this compound
This compound exerts its anti-melanogenic effects through a multi-faceted mechanism. It directly inhibits the enzymatic activity of tyrosinase and also downregulates the expression of key melanogenic enzymes. This is achieved by suppressing the Melanocortin 1 Receptor (MC1R)/cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway, which in turn reduces the expression of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis.
Signaling pathway of this compound in melanocytes.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed protocols for the key validation assays are provided below.
Cell Culture
B16F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (this compound, Kojic Acid, etc.) and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Cellular Tyrosinase Activity Assay
-
Seed B16F10 cells in a 6-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with the test compounds for 48 hours.
-
Wash the cells with PBS and lyse them with 1% Triton X-100 in phosphate buffer.
-
Centrifuge the lysate and collect the supernatant.
-
To 90 µL of the supernatant, add 10 µL of 10 mM L-DOPA solution.
-
Incubate at 37°C for 30 minutes and measure the absorbance at 475 nm.
-
The tyrosinase activity is calculated relative to the total protein concentration of the lysate.
Melanin Content Assay
-
Seed B16F10 cells in a 6-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with the test compounds for 48 hours.
-
Wash the cells with PBS and dissolve them in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.
-
Measure the absorbance of the supernatant at 405 nm.
-
The melanin content is normalized to the total protein concentration.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
-
Isolate total RNA from treated and untreated B16F10 cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform RT-qPCR using SYBR Green master mix and specific primers for TYR, TRP-1, TRP-2, MITF, and a housekeeping gene (e.g., GAPDH).
-
The relative gene expression is calculated using the 2^-ΔΔCt method.
Workflow for validating the mechanism of action.
Comparison of Mechanisms
The primary mechanism of action for this compound and its alternatives involves the inhibition of tyrosinase. However, the specific mode of inhibition and the effects on gene expression can vary.
Comparison of inhibitory mechanisms on tyrosinase.
This guide provides a foundational understanding of this compound's mechanism of action and its standing among other tyrosinase inhibitors. The detailed protocols and comparative data are intended to facilitate further research and development in the field of skin pigmentation and drug discovery.
A Comparative Guide to the Analytical Cross-Validation of Safflospermidine A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification and characterization of Safflospermidine A, a spermidine alkaloid with notable biological activity, including tyrosinase inhibition. While a direct cross-validation study on this compound is not publicly available, this document compiles and compares typical performance data from validated methods for structurally similar spermidine alkaloids and polyamines. The methodologies presented are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key quantitative performance parameters for HPLC-UV and LC-MS/MS methods, extrapolated from studies on analogous compounds. These parameters are crucial for selecting the appropriate analytical technique based on the specific research or drug development needs.
| Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.07 - 0.11 µg/mL | 5 - 100 fmol (on column) |
| Limit of Quantification (LOQ) | 0.20 - 0.34 µg/mL | 50 - 750 fmol (on column) |
| Accuracy (% Recovery) | 98.2 - 101.0% | 92 - 110% |
| Precision (% RSD) | ≤ 2% | 2 - 14% |
| Specificity | Moderate to High | Very High |
| Primary Application | Quantification, Purity | Quantification, Identification |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in various samples, including plant extracts and formulated products.
a. Sample Preparation (from Plant Material):
-
Air-dry and pulverize the plant material (e.g., seeds, leaves).
-
Extract the powdered material with methanol using maceration or sonication.
-
Filter the extract and concentrate it under reduced pressure.
-
Redissolve the crude extract in the mobile phase for HPLC analysis.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% o-phosphoric acid in water (Solvent A) and methanol (Solvent B).
-
Gradient Program:
-
0-10 min: 80% A, 20% B
-
10-25 min: Gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
c. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity, making it ideal for trace-level quantification and unambiguous identification of this compound, particularly in complex biological matrices.
a. Sample Preparation (from Biological Matrix, e.g., Plasma):
-
Perform a protein precipitation step by adding a threefold volume of acetonitrile to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for improved resolution and speed.
-
Column: A suitable C18 or HILIC column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the structural elucidation and confirmation of this compound. It provides detailed information about the chemical structure, stereochemistry, and purity of the compound.
a. Sample Preparation:
-
Dissolve a purified sample of this compound (typically 1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, MeOD).
-
Transfer the solution to a 5 mm NMR tube.
b. NMR Experiments:
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons in the molecule.
-
2D NMR: A suite of 2D NMR experiments is essential for complete structural assignment:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
Mandatory Visualization
The following diagrams illustrate key workflows relevant to the analysis and biological evaluation of this compound.
Caption: Workflow for the isolation and analysis of this compound.
Caption: Workflow for the tyrosinase inhibition assay of this compound.
Independent Replication of Safflospermidine A Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the reported bioactivities of Safflospermidine A, with a focus on its potential as a tyrosinase inhibitor for applications in dermatology and cosmetics. As of the latest literature review, independent replication studies for the bioactivity of this compound have not been identified. The data presented herein is based on the foundational studies from the original reporting research group.
This compound, a natural compound isolated from the bee pollen of sunflower (Helianthus annuus L.), has garnered attention for its potent antityrosinase activity. Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for treating hyperpigmentation disorders and for skin lightening. This guide summarizes the key quantitative data, experimental protocols, and proposed mechanisms of action from the initial studies to facilitate future independent validation.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the inhibitory effects of this compound and related compounds from the primary research articles.
Table 1: In Vitro Antityrosinase Activity
| Compound | IC₅₀ (μM) | Source |
| This compound | 13.8 | [1][2][3] |
| Safflospermidine B | 31.8 | [1][2][3] |
| Kojic Acid (Control) | 44.0 | [1][2][3] |
Table 2: Cellular Anti-Melanogenesis Activity in α-MSH-Stimulated B16F10 Murine Melanoma Cells
| Treatment | Concentration | Intracellular Melanin Content Reduction (%) | Intracellular Tyrosinase Activity Reduction (%) |
| Safflospermidines | 62.5 µg/mL | 21.78 ± 4.01 | 25.71 ± 3.08 |
| Kojic Acid (Control) | 250 µg/mL | Not specified in the same format | 69.00 ± 4.30 |
Table 3: Downregulation of Melanogenesis-Related Gene Expression in B16F10 Cells by Safflospermidines (62.5 µg/mL)
| Gene | Expression Reduction (%) |
| Tyrosinase (TYR) | 22.21 ± 3.82 |
| Tyrosinase-related protein 1 (TRP-1) | 33.03 ± 6.80 |
| Tyrosinase-related protein 2 (TRP-2) | 23.26 ± 7.79 |
Table 4: In Vivo Anti-Melanogenesis Activity in Zebrafish Embryos
| Treatment | Concentration | Melanin Production Reduction (%) |
| Safflospermidines | 15.63 µg/mL | 28.43 ± 9.17 |
| Phenylthiourea (PTU) (Control) | 0.0015% (v/v) | 53.20 ± 3.75 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow for its bioactivity assessment.
Caption: Proposed mechanism of this compound in inhibiting melanogenesis.
Caption: General experimental workflow for this compound bioactivity studies.
Experimental Protocols
To facilitate the replication and further investigation of this compound's bioactivity, detailed experimental protocols from the foundational studies are provided below.
In Vitro Mushroom Tyrosinase Inhibition Assay
-
Materials : Mushroom tyrosinase, L-DOPA, this compound, Kojic acid, Phosphate buffer (pH 6.8).
-
Procedure :
-
Prepare a reaction mixture containing phosphate buffer, mushroom tyrosinase, and varying concentrations of this compound or kojic acid.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C) for 10 minutes.
-
Initiate the reaction by adding L-DOPA as the substrate.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[1][3]
-
Cellular Assays in B16F10 Murine Melanoma Cells
-
Cell Culture : Culture B16F10 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cytotoxicity Assay :
-
Melanin Content Assay :
-
Treat cells with α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis, along with different concentrations of this compound.
-
After incubation, wash the cells with PBS and lyse them with a NaOH solution.
-
Measure the absorbance of the lysate at 405 nm to quantify the melanin content.[4][5]
-
-
Intracellular Tyrosinase Activity Assay :
-
Quantitative Real-Time PCR (RT-qPCR) :
-
Extract total RNA from treated cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform RT-qPCR using specific primers for TYR, TRP-1, TRP-2, and a housekeeping gene (e.g., β-actin) to analyze the relative gene expression levels.[5]
-
In Vivo Zebrafish Melanogenesis Assay
-
Zebrafish Maintenance : Maintain wild-type zebrafish embryos in embryo medium.
-
Treatment :
-
At a specific post-fertilization stage (e.g., 9 hours post-fertilization), expose the embryos to different concentrations of this compound or a positive control like PTU.
-
Incubate the embryos for a defined period (e.g., up to 72 hours post-fertilization).
-
-
Phenotypic Evaluation :
-
Observe the pigmentation of the zebrafish embryos under a stereomicroscope.
-
Capture images and quantify the pigmented area or melanin content.
-
-
Toxicity and Teratogenicity Assessment : Monitor the embryos for any morphological abnormalities, developmental delays, or mortality.[4]
This guide serves as a foundational resource for researchers aiming to independently verify and build upon the existing knowledge of this compound's bioactivity. The provided data and protocols are essential for designing and executing robust replication studies.
References
- 1. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safflospermidines from the bee pollen of Helianthus annuus L. exhibit a higher in vitro antityrosinase activity than kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of hydroxy substituted amino chalcone compounds for antityrosinase activity in B16 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of Safflospermidine A derivatives
Lack of Publicly Available Data on Safflospermidine A Derivatives
Extensive searches for "Structure-activity relationship of this compound derivatives" and "this compound derivatives synthesis and biological activity" yielded no specific publicly available scientific literature or data. This suggests that research on the structure-activity relationships of this compound derivatives may be limited, unpublished, or still in its nascent stages.
To fulfill the user's request for a representative comparison guide on structure-activity relationships, this report will focus on a well-documented class of compounds, Aldisine derivatives , for which relevant data has been identified. This guide will adhere to the requested format, providing a detailed comparison of Aldisine derivatives, including quantitative data, experimental protocols, and visualizations.
Comparison Guide: Structure-Activity Relationship (SAR) Studies of Aldisine Derivatives
This guide provides a comparative analysis of the biological activities of various Aldisine derivatives, focusing on their antiviral, fungicidal, and larvicidal properties. The data presented is based on published experimental findings and aims to elucidate the relationship between the chemical structure of these derivatives and their biological function.
Data Presentation: Biological Activities of Aldisine Derivatives
The following tables summarize the quantitative data on the antiviral, larvicidal, and fungicidal activities of synthesized Aldisine derivatives.
Table 1: In Vivo Antiviral Activity of Aldisine Derivatives Against Tobacco Mosaic Virus (TMV)
| Compound | Concentration (mg/L) | Inhibition Rate (%) | Commercial Control | Concentration (mg/L) | Inhibition Rate (%) |
| 5-6 | 500 | 58.2 | Ribavirin | 500 | 52.4 |
| 5-12 | 500 | 55.1 | Ningnanmycin | 500 | 56.3 |
| Aldisine | 500 | 45.3 |
Data suggests that the introduction of a 3-methylphenyl (5-6) or a 3-pyridyl (5-12) substituted acylhydrazone moiety enhances the antiviral activity compared to the parent compound, Aldisine, and the commercial antiviral drug Ribavirin.[1] The activity of these compounds is comparable to Ningnanmycin, a potent commercial antiviral agent.[1]
Table 2: Larvicidal Activity of Aldisine Derivatives
| Compound | Target Species | Concentration (mg/L) | Mortality Rate (%) |
| 2-4 | Plutella xylostella | 600 | >90 |
| 5-6 | Plutella xylostella | 600 | >90 |
| 5-13 | Plutella xylostella | 600 | >90 |
| 5-17 | Plutella xylostella | 600 | >90 |
| 5-3 | Mythimna separata | 100 | 30 |
| 5-8 | Mythimna separata | 100 | 30 |
| 5-13 | Plutella xylostella | 100 | 30 |
| 5-17 | Plutella xylostella | 100 | 30 |
The derivatization of Aldisine generally improved larvicidal activity against Plutella xylostella and Mythimna separata.[1] Specifically, compounds 2-4, 5-6, 5-13, and 5-17 exhibited high efficacy against P. xylostella at a concentration of 600 mg/L.[1]
Table 3: Fungicidal Activity of Aldisine Derivatives
| Compound | Pathogenic Fungi | Concentration (mg/L) | Mycelial Growth Inhibition (%) |
| 2-2 | >5 species | 50 | >50 |
| 2-6 | >5 species | 50 | >50 |
| 5-7 | >5 species | 50 | >50 |
| 5-9 | >5 species | 50 | >50 |
| 5-11 | >5 species | 50 | >50 |
| 5-13 | >5 species | 50 | >50 |
| 5-16 | >5 species | 50 | >50 |
| 5-17 | >5 species | 50 | >50 |
| 5-18 | >5 species | 50 | >50 |
A broad-spectrum fungicidal activity was observed for several derivatives at a concentration of 50 mg/L against 14 different phytopathogenic fungi.[1] The ester derivatives (2-2, 2-6), acylhydrazone derivatives (5-7, 5-9, 5-11, 5-13, 5-16), and hydrazone derivatives (5-17, 5-18) were particularly effective, inhibiting mycelial growth by over 50% in more than five species of fungi.[1]
Experimental Protocols
1. Synthesis of Aldisine Derivatives Incorporating Acylhydrazone Moieties: The synthesis of the novel Aldisine derivatives involved the use of the antiviral alkaloid aldisine as the lead compound. A key structural modification was the introduction of an acylhydrazone moiety to enhance hydrogen bonding interactions with target proteins. The structures of the resulting derivatives were confirmed using variable-temperature 1H-NMR analysis.[1]
2. In Vivo Antiviral Activity Assay against Tobacco Mosaic Virus (TMV): The antiviral activity of the synthesized compounds against TMV was evaluated using the half-leaf method. Nicotiana glutinosa L. plants were used as the host. The viral suspension was inoculated on the left side of the leaves, while the right side was treated with a solution of the test compound and served as the control. The number of local lesions on both sides was recorded 3-4 days post-inoculation to calculate the inhibition rate.
3. Larvicidal Activity Assay: The larvicidal activities against Mythimna separata and Plutella xylostella were assessed. For M. separata, the leaf-dipping method was employed, where fresh corn leaves were dipped in the test solutions and fed to the larvae. For P. xylostella, the larvae were directly immersed in the test solutions. Mortality rates were recorded after a specific period.
4. Fungicidal Activity Assay: The fungicidal effects of the compounds were determined using the mycelial growth rate method. The test compounds were mixed with a potato dextrose agar (PDA) medium, and mycelial discs of 14 different phytopathogenic fungi were placed on the plates. The plates were incubated, and the diameter of the mycelial growth was measured to calculate the inhibition rate compared to a control.[1]
5. Molecular Docking Studies: To understand the mechanism of action, molecular docking simulations were performed. The crystal structure of the TMV coat protein (TMV-CP) was used as the target protein. The synthesized Aldisine derivatives were docked into the active site of TMV-CP to predict their binding modes and identify key interactions, such as hydrogen bonds, that contribute to their antiviral activity.[1]
Visualizations
Caption: Experimental workflow for the synthesis, biological evaluation, and SAR analysis of Aldisine derivatives.
Caption: Proposed mechanism of antiviral action of Aldisine derivatives via hydrogen bonding with the TMV coat protein.
References
Safflospermidine A: A Head-to-Head Comparison with Leading Skin Depigmenting Agents
For Immediate Release
This guide provides a comprehensive comparison of Safflospermidine A, a novel natural compound, with established skin depigmenting agents, including kojic acid, hydroquinone, and arbutin. This document is intended for researchers, scientists, and professionals in the field of drug development and dermatology.
Executive Summary
This compound, a spermidine derivative isolated from sunflower bee pollen, has emerged as a promising candidate for the modulation of skin pigmentation. In vitro and in vivo studies have demonstrated its potent anti-melanogenic properties, primarily through the inhibition of tyrosinase, the key enzyme in melanin synthesis. This guide presents a head-to-head comparison of this compound with current industry standards, highlighting its efficacy, mechanism of action, and safety profile based on available experimental data. While direct comparative studies with all agents are not yet available, this guide synthesizes existing data to provide a valuable resource for the scientific community.
Comparative Efficacy: Inhibition of Melanogenesis
The primary measure of a skin depigmenting agent's efficacy is its ability to inhibit melanin production. The following tables summarize the available quantitative data for this compound and its key competitors.
Table 1: In Vitro Comparison of this compound and Kojic Acid
| Compound | Metric | Value | Cell Line/Assay | Source |
| This compound | IC50 (Anti-tyrosinase activity) | 13.8 µM | Mushroom Tyrosinase | |
| Kojic Acid | IC50 (Anti-tyrosinase activity) | 44.0 µM | Mushroom Tyrosinase | |
| Safflospermidines | Melanin Content Reduction | 21.78 ± 4.01% (at 62.5 µg/mL) | B16F10 cells | |
| Kojic Acid | Melanin Content Reduction | Not directly compared at same conc. | B16F10 cells | |
| Safflospermidines | Tyrosinase Activity Reduction | 25.71 ± 3.08% (at 62.5 µg/mL) | B16F10 cells | |
| Kojic Acid | Tyrosinase Activity Reduction | Significant reduction (at 250 µg/mL) | B16F10 cells |
Note: Safflospermidines in the cellular studies refer to a mixture of this compound and B.
Table 2: Overview of Hydroquinone and Arbutin Efficacy
| Compound | Efficacy Highlights | Noted Side Effects | Source |
| Hydroquinone | Considered a benchmark for treating hyperpigmentation. 4% concentration shows significant clinical efficacy. | Skin irritation, redness, and potential for ochronosis with long-term use. | |
| Arbutin | A naturally occurring derivative of hydroquinone. Shows significant skin lightening effects, in some studies more effective than hydroquinone. | Can cause contact dermatitis and paradoxical hyperpigmentation at higher concentrations. | |
| Deoxyarbutin | A synthetic derivative of arbutin with more potent tyrosinase inhibition and skin lightening effects in vivo compared to hydroquinone and arbutin. | Data on side effects is less extensive. |
Mechanism of Action: Signaling Pathways in Melanogenesis Inhibition
This compound exerts its effect through the direct inhibition of tyrosinase and the downregulation of genes involved in melanin synthesis. The proposed signaling pathway is depicted below.
Caption: Signaling pathway of this compound in melanogenesis inhibition.
Experimental Protocols
To ensure transparency and reproducibility, the methodologies for the key experiments cited in this guide are detailed below.
In Vitro Tyrosinase Activity Assay (Mushroom Tyrosinase)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of mushroom tyrosinase.
-
Preparation of Solutions:
-
Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).
-
Substrate solution: L-DOPA (e.g., 2.5 mM in phosphate buffer).
-
Test compound solutions at various concentrations.
-
Phosphate buffer (pH 6.8).
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, test compound solution, and tyrosinase solution.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA substrate solution.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
The IC50 value is determined from the dose-response curve.
-
Cellular Melanin Content Assay (B16F10 Murine Melanoma Cells)
This assay quantifies the amount of melanin produced by melanoma cells after treatment with a test compound.
-
Cell Culture and Treatment:
-
Seed B16F10 cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound (and a positive control like kojic acid) for a specified duration (e.g., 72 hours). In some cases, melanogenesis is stimulated with α-melanocyte-stimulating hormone (α-MSH).
-
-
Melanin Extraction:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a solution of NaOH (e.g., 1N NaOH) and heat (e.g., 80°C for 1 hour) to solubilize the melanin.
-
-
Quantification:
-
Measure the absorbance of the lysate at 405 nm or 475 nm using a microplate reader.
-
The melanin content is often normalized to the total protein content of the cell lysate, which is determined by a separate protein assay (e.g., BCA assay).
-
The percentage of melanin reduction is calculated relative to the untreated control cells.
-
Caption: General workflow for in vitro and cellular melanogenesis inhibition assays.
Conclusion
This compound demonstrates significant potential as a novel skin depigmenting agent. Its superior in vitro anti-tyrosinase activity compared to kojic acid, coupled with its ability to reduce melanin content in cellular models, positions it as a compelling candidate for further development. While direct, comprehensive comparative data against hydroquinone and arbutin is currently lacking, the existing evidence suggests a favorable efficacy and safety profile. Further research, including head-to-head clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the management of hyperpigmentation disorders.
Validating the Molecular Targets of Safflospermidine A: A Comparative Guide Using CRISPR-Cas9
For researchers and drug development professionals investigating the therapeutic potential of novel compounds, rigorous molecular target validation is a critical step. Safflospermidine A, a natural spermidine alkaloid, has demonstrated potent inhibitory effects on melanogenesis, positioning it as a promising candidate for treating hyperpigmentation disorders.[1][2][3] The primary putative molecular target is tyrosinase (TYR), the key enzyme in melanin synthesis.[4][5] This guide provides a comparative overview of experimental strategies to definitively confirm TYR as the molecular target of this compound, with a central focus on the application of CRISPR-Cas9 technology.
This guide will compare the CRISPR-based approach with traditional methods, providing detailed experimental protocols, data interpretation, and visualizations to aid in the design and execution of target validation studies.
Comparative Analysis of Target Validation Methodologies
The confirmation of a drug's molecular target is fundamental to understanding its mechanism of action and predicting potential on- and off-target effects. Below is a comparison of methodologies for validating the target of this compound.
| Methodology | Principle | Advantages | Disadvantages | Relevance to this compound |
| CRISPR-Cas9 Gene Knockout | Permanent disruption of the gene encoding the putative target protein (TYR). | High specificity; complete loss-of-function; establishes a causal link between target and phenotype. | Potential for off-target edits; requires genomic sequencing to verify edits; can be lethal if the target is essential. | Ideal for definitively testing if TYR is essential for this compound's anti-melanogenic effect. |
| shRNA/siRNA (RNA interference) | Transient knockdown of mRNA, leading to reduced protein expression. | Technically simpler and faster than CRISPR KO for initial screens. | Incomplete knockdown; off-target effects are common; transient effect may not be suitable for all assays. | A viable alternative for rapid, though less definitive, validation of TYR's role. |
| Affinity-based Methods (e.g., Affinity Chromatography) | Immobilized this compound is used to "pull down" interacting proteins from cell lysates. | Unbiased approach to identify direct binding partners without prior knowledge. | Can identify non-specific binders; may miss transient or weak interactions; requires chemical modification of the compound. | Useful for identifying both the primary target (TYR) and potential off-targets. |
| Thermal Shift Assay (TSA) | Measures the change in the thermal stability of a target protein upon ligand binding. | Provides direct evidence of binding between this compound and TYR. | Requires purified protein; does not provide information on the functional consequence of binding. | A strong complementary method to confirm direct physical interaction with TYR. |
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of Tyrosinase (TYR) in B16F10 Melanoma Cells
This protocol describes the generation of a TYR knockout B16F10 cell line to assess the impact on this compound's efficacy.
a. Design and Cloning of sgRNA:
-
Design two to three single guide RNAs (sgRNAs) targeting early exons of the murine Tyr gene using a publicly available tool (e.g., CHOPCHOP).
-
Synthesize and clone the sgRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2).
b. Lentiviral Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids.
-
Harvest the lentiviral particles and transduce B16F10 cells.
-
Select for transduced cells using puromycin.
c. Clonal Isolation and Validation:
-
Isolate single-cell clones by limiting dilution.
-
Expand clones and screen for TYR knockout by Western blot and Sanger sequencing of the targeted genomic locus.
d. Phenotypic Assays:
-
Treat wild-type (WT) and TYR knockout (KO) B16F10 cells with varying concentrations of this compound.
-
Measure melanin content and cell viability after 72 hours.
Workflow for CRISPR-Cas9 Knockout and Phenotypic Analysis
References
- 1. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safflospermidines from the bee pollen of Helianthus annuus L. exhibit a higher in vitro antityrosinase activity than kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
Benchmarking Safflospermidine A: A Comparative Guide to Natural Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Safflospermidine A's performance against other natural product extracts known for their anti-melanogenic properties. The information is supported by experimental data to assist researchers in evaluating potential candidates for dermatological and cosmetic applications.
Introduction to this compound
This compound is a natural compound isolated from the bee pollen of the sunflower (Helianthus annuus L.). Alongside its isomer, Safflospermidine B, it has been identified as a potent inhibitor of tyrosinase, the key enzyme in melanin synthesis.[1][2] Excessive melanin production can lead to hyperpigmentation disorders such as melasma and age spots, making tyrosinase inhibitors valuable agents in dermatology and cosmetics.[1][2] this compound's mechanism of action involves not only direct tyrosinase inhibition but also the downregulation of genes crucial for melanogenesis, including Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP-1), and TRP-2.[3][4]
Comparative Performance Analysis
This compound has demonstrated superior in vitro tyrosinase inhibitory activity compared to the widely used standard, kojic acid.[1][2] To provide a broader context, this section benchmarks this compound against other well-documented natural extracts and their active compounds, using kojic acid as a common reference point where direct comparisons are unavailable.
Table 1: In Vitro Tyrosinase Inhibition
| Compound/Extract | Source | IC50 (Mushroom Tyrosinase) | Reference Compound |
| This compound | Sunflower Bee Pollen | 13.8 µM | Kojic Acid (44.0 µM)[1] |
| Safflospermidine B | Sunflower Bee Pollen | 31.8 µM | Kojic Acid (44.0 µM)[1] |
| Kojic Acid | Fungal Metabolite | 21 µM - 500 µM | -[2] |
| Glabridin | Licorice Root (Glycyrrhiza glabra) | Potent, often compared to Kojic Acid | -[4][5] |
| Oxyresveratrol | Mulberry Wood (Morus alba) | 0.8 µM (dihydrooxyresveratrol) | -[2] |
| Arbutin | Bearberry (Arctostaphylos uva-ursi) | Weak inhibitor (mM range) | -[2] |
| 4-Butylresorcinol | Synthetic (Nature-inspired) | 21 µM (human tyrosinase) | Kojic Acid (500 µM)[2] |
Table 2: Cellular and In Vivo Anti-Melanogenesis Activity
| Compound/Extract | Model | Concentration & Effect | Reference Compound & Effect |
| Safflospermidines (A & B mix) | B16F10 Murine Melanoma Cells | 62.5 µg/mL: ↓21.78% melanin content; ↓25.71% TYR activity[3][4] | Kojic Acid (250 µg/mL): ↓69.0% TYR activity[4] |
| Safflospermidines (A & B mix) | Zebrafish Embryos | 15.63 µg/mL: ↓28.43% melanin production[3] | Phenylthiourea (PTU) (0.0015% v/v): ↓53.20% melanin production[3] |
| Gastrodia elata Extract | Human Melanocytes | Attenuated 20% melanin content without toxicity[1] | - |
| Morus alba Wood Extract | B16F10 Melanoma Cells | Significant reduction in intracellular tyrosinase and melanin[2] | - |
| Curcuminoids (BDC) | B16F10 & MNT-1 Cells | Inhibited melanogenesis | -[6] |
Signaling Pathways and Mechanism of Action
Melanogenesis is primarily regulated by the enzyme tyrosinase, which catalyzes the initial rate-limiting steps in the conversion of tyrosine to melanin. The expression of tyrosinase and related enzymes (TRP-1, TRP-2) is controlled by the Microphthalmia-associated Transcription Factor (MITF). This compound exerts its effect by inhibiting tyrosinase activity directly and by downregulating the expression of these key melanogenic genes.[3][4]
Caption: Melanogenesis signaling pathway showing points of inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are summarized protocols for the key assays used to evaluate this compound and other tyrosinase inhibitors.
In Vitro Mushroom Tyrosinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of mushroom tyrosinase.
Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.
Methodology:
-
Preparation: Prepare solutions of the test compound (e.g., this compound), a positive control (e.g., Kojic Acid), mushroom tyrosinase enzyme, and the substrate (L-DOPA or L-Tyrosine) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.8).[7][8]
-
Incubation: In a 96-well microplate, add the test compound or control, followed by the tyrosinase enzyme solution. Incubate for a short period (e.g., 10 minutes at 25°C) to allow for enzyme-inhibitor interaction.[7]
-
Reaction: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Measurement: Immediately measure the formation of dopachrome by reading the absorbance at approximately 475-510 nm in a microplate reader, taking kinetic readings over 30-60 minutes.[9][10]
-
Calculation: The rate of reaction is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated relative to the uninhibited enzyme control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.[8]
Cellular Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured cells (e.g., B16F10 melanoma cells) after treatment with a test compound.
Caption: Workflow for determining cellular melanin content.
Methodology:
-
Cell Culture: Seed B16F10 murine melanoma cells in culture plates and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound. Often, melanogenesis is stimulated with an agent like α-melanocyte-stimulating hormone (α-MSH). Incubate for 48-72 hours.[4]
-
Harvest and Lyse: Wash the cells with PBS and harvest them. Lyse the cells using a lysis buffer with protease inhibitors, often aided by sonication.[11]
-
Isolate Melanin: Centrifuge the cell lysate at high speed (e.g., 20,000 x g) to pellet the insoluble melanin pigment. The supernatant can be saved for a protein quantification assay (e.g., Bradford or BCA) for normalization purposes.[11][12][13]
-
Solubilize Melanin: Dissolve the melanin pellet in a solution of 1 M NaOH, often containing DMSO, and heat (e.g., 60-95°C) to ensure complete solubilization.[11][12][13]
-
Quantify: Measure the absorbance of the solubilized melanin solution at approximately 490 nm using a spectrophotometer. The melanin content is typically normalized to the total protein content of the cell lysate to account for differences in cell number.[14][15]
In Vivo Zebrafish Melanogenesis Assay
The zebrafish model is used to assess the depigmenting effect of a compound in a whole living organism, as its embryos are transparent, and melanin development is easily observed.
Caption: Workflow for the in vivo zebrafish melanogenesis inhibition assay.
Methodology:
-
Embryo Collection: Collect and synchronize fertilized zebrafish (Danio rerio) embryos.
-
Treatment: At a specific time point (e.g., 9-24 hours post-fertilization), place embryos into a multi-well plate containing embryo media with various concentrations of the test compound. Include a positive control, typically phenylthiourea (PTU), which is a known potent inhibitor of melanogenesis in zebrafish, and a vehicle control (e.g., DMSO).[13][16]
-
Incubation: Incubate the embryos at a standard temperature (e.g., 28.5°C) until a later developmental stage (e.g., 48-96 hours post-fertilization) when pigmentation is clearly visible.[12][13]
-
Observation: Observe and photograph the embryos under a stereomicroscope. The degree of pigmentation can be qualitatively assessed or quantitatively analyzed using image analysis software to measure the pigmented area.[17]
-
Melanin Extraction (Optional): For a more quantitative measure, pools of treated embryos can be lysed, and the total melanin content can be determined using a spectrophotometric method similar to the cellular melanin assay.[12][13]
Conclusion
This compound, isolated from sunflower bee pollen, emerges as a highly promising natural tyrosinase inhibitor, outperforming the standard cosmetic agent kojic acid in in vitro assays.[1] Its mechanism, which includes the downregulation of key melanogenic genes, suggests a multi-faceted approach to controlling pigmentation.[3][4] While direct comparative studies against a wider range of natural extracts are still needed, its potent activity profile makes it a compelling candidate for further investigation in the development of novel, effective, and safe agents for managing hyperpigmentation.[3][4] The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to explore the potential of this compound and other natural compounds in dermatology and drug development.
References
- 1. graphyonline.com [graphyonline.com]
- 2. Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents [jstage.jst.go.jp]
- 3. Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications of These Natural Products as Anti-Melanogenic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumisskincare.com [lumisskincare.com]
- 5. The 10 Best Natural Hydroquinone Alternatives | Pureance [blog.pureance.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. activeconceptsllc.com [activeconceptsllc.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Frontiers | Identification of Novel Melanin Synthesis Inhibitors From Crataegus pycnoloba Using an in Vivo Zebrafish Phenotypic Assay [frontiersin.org]
- 13. Identification of Novel Melanin Synthesis Inhibitors From Crataegus pycnoloba Using an in Vivo Zebrafish Phenotypic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methodology for evaluation of melanin content and production of pigment cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Melanogenic Inhibition and Toxicity Assessment of Flavokawain A and B on B16/F10 Melanoma Cells and Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.13 Melanogenesis in zebrafish larvae in vivo [bio-protocol.org]
In Vivo Validation of Safflospermidine A's In Vitro Anti-Melanogenic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo validation of in vitro findings for Safflospermidine A, a promising natural compound for the regulation of melanogenesis. Its performance is compared with established alternatives, kojic acid and phenylthiourea (PTU), supported by experimental data.
Executive Summary
This compound, a natural compound isolated from sunflower bee pollen, has demonstrated significant inhibitory effects on melanin production in both in vitro and in vivo models.[1] In vitro studies on B16F10 murine melanoma cells show that a mixture of this compound and B can reduce melanin content and tyrosinase activity. These findings have been successfully validated in vivo using a zebrafish embryo model, where this compound demonstrated a notable reduction in pigmentation without inducing toxicity.[1][2] This guide compares the efficacy of this compound with kojic acid, a widely used tyrosinase inhibitor in cosmetics, and phenylthiourea (PTU), a standard inhibitor of melanogenesis in zebrafish studies.
Data Presentation
The following tables summarize the quantitative data from comparative studies on this compound and its alternatives.
Table 1: In Vitro Comparison of this compound and Kojic Acid on B16F10 Melanoma Cells
| Compound | Concentration | Intracellular Melanin Reduction (%) | Tyrosinase Activity Inhibition (%) |
| Safflospermidines (A & B) | 62.5 µg/mL | 21.78 ± 4.01[1][3] | 25.71 ± 3.08[1][3] |
| Kojic Acid | 250 µg/mL | 38.17 ± 7.60[3] | 69.00 ± 4.30[3] |
Table 2: In Vivo Comparison of this compound and Phenylthiourea (PTU) on Zebrafish Embryos
| Compound | Concentration | Melanin Production Reduction (%) |
| Safflospermidines (A & B) | 15.63 µg/mL | 28.43 ± 9.17[1][4] |
| Phenylthiourea (PTU) | 0.0015% (v/v) | 53.20 ± 3.75[1][2] |
Experimental Protocols
A summary of the key experimental methodologies is provided below.
In Vitro Mushroom Tyrosinase Inhibition Assay
This assay assesses the direct inhibitory effect of a compound on the activity of tyrosinase, the key enzyme in melanogenesis.
-
Enzyme: Mushroom Tyrosinase
-
Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Procedure:
-
A reaction mixture is prepared containing phosphate buffer (pH 6.8), the test compound (e.g., this compound, kojic acid) at various concentrations, and mushroom tyrosinase enzyme.
-
The reaction is initiated by adding the L-DOPA substrate.
-
The formation of dopachrome, an orange-red intermediate, is measured spectrophotometrically at a specific wavelength (e.g., 475 nm) over time.
-
The percentage of tyrosinase inhibition is calculated by comparing the rate of dopachrome formation in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.
-
In Vitro B16F10 Murine Melanoma Cell Assay
This cell-based assay evaluates the effect of a compound on melanin production and tyrosinase activity within a cellular context.
-
Cell Line: B16F10 murine melanoma cells
-
Procedure:
-
B16F10 cells are cultured in a suitable medium and seeded in multi-well plates.
-
Cells are treated with various concentrations of the test compound (e.g., this compound, kojic acid) for a specified period (e.g., 72 hours). Melanin production can be stimulated using agents like α-melanocyte-stimulating hormone (α-MSH).
-
Melanin Content Measurement: After treatment, cells are lysed, and the melanin content is measured spectrophotometrically at approximately 405 nm. The results are often expressed as a percentage of the control group.
-
Tyrosinase Activity Measurement: Cell lysates are also used to measure intracellular tyrosinase activity by adding L-DOPA and monitoring the rate of dopachrome formation.
-
In Vivo Zebrafish Embryo Melanogenesis Assay
This in vivo model provides an assessment of a compound's effect on pigmentation in a whole organism.
-
Model Organism: Zebrafish (Danio rerio) embryos
-
Procedure:
-
Fertilized zebrafish embryos are collected and placed in multi-well plates containing embryo medium.
-
The embryos are exposed to various concentrations of the test compound (e.g., this compound, PTU) starting from a specific developmental stage (e.g., 9-12 hours post-fertilization) for a defined duration (e.g., up to 72 hours post-fertilization).
-
Phenotypic Evaluation: The degree of pigmentation on the zebrafish embryos is observed and imaged using a stereomicroscope.
-
Melanin Quantification: To quantify the melanin content, embryos are lysed, and the melanin is solubilized. The absorbance of the resulting solution is measured spectrophotometrically. The results are expressed as a percentage of the control group.
-
Toxicity Assessment: The viability and morphological development of the embryos are monitored to assess any potential toxic effects of the compound.
-
Mandatory Visualizations
Signaling Pathway of Melanogenesis
The following diagram illustrates the key signaling pathway involved in the production of melanin, which is the target of this compound.
Caption: Simplified signaling pathway of melanogenesis and the inhibitory action of this compound.
Experimental Workflow: From In Vitro to In Vivo Validation
The logical flow of validating the anti-melanogenic properties of a compound like this compound is depicted below.
Caption: Workflow for validating anti-melanogenic compounds from in vitro to in vivo models.
References
- 1. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos | PLOS One [journals.plos.org]
- 4. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Safflospermidine A in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of novel compounds like Safflospermidine A is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on established principles for handling and disposing of new chemical entities must be adopted. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the protection of personnel and the environment.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below. This information is crucial for assessing potential hazards and determining the appropriate disposal route.
| Property | Value | Source |
| Molecular Formula | C₃₄H₃₇N₃O₆ | PubChem[1][2] |
| Molecular Weight | 583.7 g/mol | PubChem[1][2] |
| IUPAC Name | (E)-3-(4-hydroxyphenyl)-N-[4-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide | PubChem[1] |
| XLogP3 | 4.6 | PubChem[1][2] |
Disposal Procedures for this compound
The following step-by-step procedures are based on general best practices for the disposal of research chemicals where a specific SDS is not available.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Tight-sealing safety goggles or a face shield.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[3]
2. Waste Classification and Segregation:
-
Treat as Hazardous Waste: In the absence of specific toxicity data, this compound should be treated as a hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility is known. It should be collected separately.
3. Preparing for Disposal:
-
Container Selection: Use a sturdy, chemically resistant container with a secure, non-leaking screw-on cap.[4] The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any known hazard characteristics.
-
Container Filling: Do not overfill the container; leave at least a 2-inch headspace to allow for expansion.[4]
4. Disposal of Pure Compound and Contaminated Materials:
-
Solid Waste:
-
Solutions:
-
Empty Containers:
-
The original container of this compound must be triple-rinsed with a suitable solvent.[7]
-
The first rinseate must be collected and disposed of as hazardous waste.[6][7]
-
Subsequent rinsates should also be collected as hazardous waste.
-
After thorough rinsing and air-drying, the original container's label must be defaced or removed before disposal as regular laboratory glassware.[6]
-
5. Spill Management:
-
Evacuation: Evacuate personnel from the immediate spill area if necessary.[5]
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and entering drains.[5]
-
Cleanup:
-
For small spills, absorb the material with an inert absorbent material.
-
Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
6. Final Disposal:
-
Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of a research chemical like this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C34H37N3O6 | CID 102114080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safflospermidine B | C34H37N3O6 | CID 168013555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. geo.utexas.edu [geo.utexas.edu]
- 5. aaronchem.com [aaronchem.com]
- 6. policies.dartmouth.edu [policies.dartmouth.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Logistical Information for Handling Safflospermidine A
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Safflospermidine A. Given the limited toxicological data available for this specific compound, a precautionary approach is paramount. The following procedures are based on the general principles of handling potent bioactive natural products and the available in vitro cytotoxicity data.
Hazard Assessment and Quantitative Data
While a comprehensive toxicological profile for this compound is not yet established, preliminary in vitro studies provide initial insights into its cytotoxic potential. It is crucial to note that the absence of cytotoxicity in a single cell line does not preclude other potential hazards, including systemic toxicity, organ-specific effects, or long-term health impacts. Therefore, this compound should be handled as a compound of unknown toxicity, warranting careful and controlled laboratory practices.
A study investigating the effects of a mixture of this compound and B on B16F10 murine melanoma cells found no evidence of cytotoxicity at the tested concentrations[1][2][3].
| Parameter | Cell Line | Concentration Range | Result | Reference |
| Cytotoxicity | B16F10 (murine melanoma) | 0 - 500 µg/mL | No cytotoxicity observed | [1][2][3] |
Note: This data is from a single in vitro study and should be interpreted with caution. It does not provide information on in vivo toxicity or chronic exposure risks.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize the risk of exposure through inhalation, dermal contact, or ingestion.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should be splash-proof. A face shield should be worn over goggles when handling larger quantities or if there is a risk of splashing. |
| Hand Protection | Double Gloving (Nitrile) | Wear two pairs of powder-free nitrile gloves. The outer glove should be removed and disposed of immediately upon any known or suspected contact. Change gloves regularly. |
| Body Protection | Disposable Gown or Lab Coat | A disposable, low-permeability gown is preferred. If a lab coat is used, it should be dedicated to handling this compound and laundered professionally. |
| Respiratory Protection | N95 Respirator or Higher | A properly fitted N95 respirator is required when handling the solid compound or preparing solutions to prevent inhalation of airborne particles. |
| Foot Protection | Closed-toe Shoes | Impermeable, closed-toe shoes must be worn in the laboratory at all times. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation and Planning:
-
Review this safety guide and the available literature before beginning any work.
-
Ensure all necessary PPE is available and in good condition.
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Prepare all necessary equipment and reagents in advance to minimize movement and potential for spills.
-
-
Donning PPE:
-
Put on inner gloves.
-
Don the disposable gown or lab coat, ensuring it is fully fastened.
-
Put on the N95 respirator and perform a seal check.
-
Don safety goggles and a face shield.
-
Put on outer gloves, ensuring the cuffs are pulled over the sleeves of the gown.
-
-
Handling and Preparation of Solutions:
-
All handling of solid this compound and preparation of stock solutions must be conducted in a chemical fume hood.
-
Use a spatula or other appropriate tools to handle the solid compound. Avoid creating dust.
-
When weighing the compound, use an analytical balance inside the fume hood or a containment enclosure.
-
Prepare solutions by slowly adding the solvent to the solid to minimize aerosolization.
-
-
Experimental Procedures:
-
Conduct all experimental work involving this compound within the designated area.
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
Avoid working alone. Ensure another person is aware of the work being conducted.
-
-
Decontamination and Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., 70% ethanol), followed by soap and water.
-
For larger spills, evacuate the area and contact the appropriate emergency response team.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid this compound waste, including contaminated consumables (e.g., pipette tips, tubes, gloves, gowns), must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a sealed, labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of chemical hazardous waste.
Visualizations
Hierarchy of Safety Controls
The following diagram illustrates the hierarchy of controls to be implemented when working with this compound, from most to least effective.
Caption: Hierarchy of safety controls for handling this compound.
Experimental Workflow for Handling this compound
This diagram outlines the step-by-step workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos | PLOS One [journals.plos.org]
- 3. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
